Mat2A-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C29H28F2N6O4 |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
8-[4-(difluoromethoxy)phenyl]-2-ethoxy-6-[2-(2-morpholin-4-ylethyl)indazol-5-yl]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C29H28F2N6O4/c1-2-40-29-32-17-20-16-24(27(38)37(26(20)33-29)22-4-6-23(7-5-22)41-28(30)31)19-3-8-25-21(15-19)18-36(34-25)10-9-35-11-13-39-14-12-35/h3-8,15-18,28H,2,9-14H2,1H3 |
InChI Key |
JDGDQZFQCHISCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C2C=C(C(=O)N(C2=N1)C3=CC=C(C=C3)OC(F)F)C4=CC5=CN(N=C5C=C4)CCN6CCOCC6 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide on the Core Mechanism of Action of Mat2A-IN-1
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in a vast array of biological transmethylation reactions, including the methylation of DNA, RNA, histones, and other proteins.[1][2] Due to the heightened metabolic and epigenetic demands of cancer cells, MAT2A has emerged as a significant therapeutic target.[1] Mat2A-IN-1 represents a class of potent, allosteric inhibitors of MAT2A. This guide provides an in-depth exploration of its mechanism of action, with a focus on its role in cancers characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene.
Core Mechanism: Allosteric Inhibition of SAM Synthesis
MAT2A functions as a homodimer to catalyze the conversion of L-methionine and adenosine 5′-triphosphate (ATP) into SAM.[2] Unlike competitive inhibitors that would target the active site, this compound and related compounds are allosteric inhibitors. They bind to a distinct site at the interface of the two MAT2A subunits.[3][4] This binding event induces a conformational change that inhibits the enzyme's catalytic activity, thereby blocking the production of SAM.[4] The subsequent depletion of intracellular SAM pools is the foundational event that triggers downstream anti-tumor effects.[1][5]
Synthetic Lethality in MTAP-Deleted Cancers
The primary therapeutic strategy for this compound is centered on the principle of synthetic lethality in cancers with MTAP gene deletion, an event that occurs in approximately 15% of all human cancers.[5][6] This creates a unique metabolic vulnerability that Mat2A inhibitors can exploit.
-
MTAP Deletion: The MTAP gene is frequently co-deleted with the adjacent tumor suppressor gene, CDKN2A.[3][5] MTAP is an enzyme in the methionine salvage pathway that processes methylthioadenosine (MTA).[6]
-
MTA Accumulation: Loss of MTAP function leads to a significant accumulation of its substrate, MTA, within the cancer cells.[6][7]
-
PRMT5 Hypersensitivity: MTA is a natural, endogenous inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[7] The high concentration of MTA in MTAP-deleted cells partially inhibits PRMT5 activity, making the enzyme hypersensitive to the levels of its other substrate, SAM.[6]
-
Exploiting the Vulnerability: By inhibiting MAT2A, this compound causes a sharp decrease in SAM levels.[7] In MTAP-deleted cells, the combination of high MTA and low SAM results in a profound and synergistic inhibition of PRMT5 activity, leading to selective cancer cell death.[6][7] Normal, MTAP-wildtype cells do not have elevated MTA levels and are therefore significantly less sensitive to the SAM reduction caused by MAT2A inhibition.[8]
Downstream Cellular Consequences
The profound inhibition of PRMT5 activity triggers a cascade of downstream cellular events that contribute to the anti-tumor efficacy of this compound.
-
Altered mRNA Splicing: PRMT5 plays a key role in the regulation of mRNA splicing.[9] Its inhibition leads to widespread splicing perturbations, most notably an increase in transcripts with "detained introns" (DIs).[5][8][10]
-
DNA Damage and Repair Impairment: The splicing defects impact genes critical for the DNA damage response. For instance, MAT2A inhibition causes a significant upregulation of FANCA transcripts containing detained introns.[6][9] This reduces the overall level of functional FANCA protein, a key component of the Fanconi Anemia (FA) DNA repair pathway, leading to exacerbated DNA damage and mitotic defects.[6][8]
-
p53 Stabilization and Cell Cycle Arrest: Reduced PRMT5 activity can result in the inefficient splicing of MDM4 mRNA.[7] MDM4 is a negative regulator of the p53 tumor suppressor. Its dysregulation leads to increased p53 stability and subsequent upregulation of its target gene, p21, which promotes cell cycle arrest and senescence.[7]
-
Inhibition of Protein Synthesis: Separate from the PRMT5 axis, MAT2A and its product SAM are essential for maintaining global protein synthesis.[11] Inhibition of MAT2A has been shown to impair the formation of active polysomes, thereby hampering translation initiation in a manner independent of the mTORC1 signaling pathway.[11]
Quantitative Data Summary
The following table summarizes key quantitative metrics for several well-characterized MAT2A inhibitors and related binding interactions reported in the literature.
| Compound / Ligand | Parameter | Value | Cell Line / Condition | Reference |
| PF-9366 | IC₅₀ | 420 nM | Biochemical Assay | [6][9] |
| IC₅₀ | 10 µM | Huh-7 Cells | [9] | |
| AG-270 | IC₅₀ | 300.4 nM | HCT116 MTAP-/- Cells | [9] |
| SCR-7952 | IC₅₀ | 34.4 nM | HCT116 MTAP-/- Cells | [9] |
| AGI-24512 | IC₅₀ | ~100 nM | HCT116 MTAP-/- Cells | [8] |
| Euregen MAT2Ais | IC₅₀ | Low nM | Biochemical Assay | [3] |
| ATP | Kd | 80 ± 30 μM | Mat2A Binding (ITC) | [2] |
| Km | 50 ± 10 μM | Mat2A Enzyme Kinetics | [2] | |
| Mat2B | Kd | 6 ± 1 nM | Mat2A Binding (ITC) | [2] |
Key Experimental Protocols
Verifying the mechanism of action of a MAT2A inhibitor involves several key experimental procedures.
This protocol is used to measure the reduction of symmetric dimethyl arginine (SDMA), a direct marker of PRMT5 methyltransferase activity.[7][9]
-
Cell Lysis: Treat MTAP-deleted and wild-type cells with the MAT2A inhibitor for 72-96 hours. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 30µg of total protein lysate onto a 13% SDS-PAGE gel for electrophoresis.[12]
-
Protein Transfer: Perform a wet transfer of proteins from the gel to a 0.2-μm PVDF membrane.[12]
-
Blocking: Dry the membrane in methanol, reactivate, and block for 1 hour in 5% non-fat milk in TBST.[12]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against SDMA (in 5% BSA in TBST). A loading control antibody (e.g., Vinculin, GAPDH) should be used concurrently.[12]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate fluorescent secondary antibody (e.g., IRDye 800CW). Detect the signal using an imaging system like the Odyssey Clx.[12]
-
Analysis: Quantify band intensity and normalize the SDMA signal to the loading control to determine the dose-dependent reduction in PRMT5 activity.
The Surface Sensing of Translation (SUnSET) assay measures global protein synthesis by detecting the incorporation of puromycin into nascent polypeptide chains.[11]
-
Cell Culture & Treatment: Culture cells (e.g., HeLa, Hepa1) and treat with this compound for the desired duration.
-
Puromycin Labeling: Add a low concentration of puromycin to the culture medium and incubate for 30 minutes. Puromycin, an analog of tyrosyl-tRNA, is incorporated into elongating peptides, causing premature chain termination.[11]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them.
-
Western Blot: Perform a Western Blot as described above (Protocol 5.1), but use a primary antibody that specifically recognizes puromycin.
-
Analysis: The intensity of the puromycin signal across all protein bands is proportional to the global rate of protein synthesis. A reduction in signal in inhibitor-treated cells indicates a decrease in translation.
This assay determines the concentration of this compound required to inhibit cell growth by 50% (IC₅₀).
-
Cell Seeding: Seed MTAP-deleted and isogenic MTAP-wildtype cells in 96-well plates at a low density and allow them to adhere overnight.
-
Compound Titration: Prepare a serial dilution of this compound and add it to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for an extended period, typically 5-7 days, to allow for the full effect of SAM depletion to manifest.
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or by staining with crystal violet.
-
Data Analysis: Normalize the viability data to the vehicle control. Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value. The selectivity is determined by comparing the IC₅₀ in MTAP-deleted versus MTAP-wildtype cells.[3]
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. search.syr.edu [search.syr.edu]
- 6. probiologists.com [probiologists.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mTORC1-independent translation control in mammalian cells by methionine adenosyltransferase 2A and S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Loss of MAT2A compromises methionine metabolism and represents a vulnerability in H3K27M mutant glioma by modulating the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Synthesis of Mat2A-IN-1 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion. This genetic alteration, present in approximately 15% of all human cancers, creates a specific metabolic vulnerability that can be exploited by MAT2A inhibitors. This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of potent and selective MAT2A inhibitors, with a primary focus on AG-270, a first-in-class clinical candidate, as a representative molecule for the "Mat2A-IN-1" structural class. This document details the underlying biological rationale, chemical synthesis, experimental evaluation protocols, and key preclinical and clinical data, serving as a resource for researchers in the field of cancer metabolism and drug discovery.
Introduction: The Rationale for Targeting MAT2A in MTAP-Deleted Cancers
MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, and proteins.[1] These modifications are essential for regulating gene expression, cell growth, and differentiation.[2]
A synthetic lethal relationship exists between MAT2A and MTAP. The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in many cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma.[3] MTAP is a key enzyme in the methionine salvage pathway, responsible for converting methylthioadenosine (MTA) back into the metabolic cycle. In MTAP-deleted cancer cells, MTA accumulates to high levels. This accumulation leads to the partial inhibition of protein arginine methyltransferase 5 (PRMT5), an enzyme that requires SAM for its activity and is crucial for processes like mRNA splicing.[4] This partial inhibition of PRMT5 makes these cancer cells exquisitely sensitive to further reductions in SAM levels. By inhibiting MAT2A, the production of SAM is decreased, leading to a significant downstream inhibition of PRMT5 activity, which ultimately results in selective cancer cell death.[4][5]
Chemical Structure and Properties of Representative Mat2A Inhibitors
While "this compound" is a general descriptor, this guide will focus on the well-characterized inhibitor AG-270 and other notable inhibitors such as PF-9366 , SCR-7952 , and IDE397 . These molecules are allosteric inhibitors that bind to a pocket at the dimer interface of the MAT2A enzyme.[6]
AG-270 (S095033)
-
IUPAC Name: 3-(cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-1H-pyrazolo[1,5-a]pyrimidin-7-one[2][7]
-
Chemical Formula: C₃₀H₂₇N₅O₂[7]
-
Molar Mass: 489.57 g/mol [7]
-
Mechanism of Action: Allosteric, noncompetitive inhibitor of MAT2A.[8] It inhibits MAT2A activity by preventing the release of the product, SAM, from the enzyme's active site.[5][6]
The crystal structure of AG-270 in complex with MAT2A confirms its binding in an allosteric site at the dimer interface.[9]
Synthesis of Pyrazolo[1,5-a]pyrimidine-based Mat2A Inhibitors
The synthesis of AG-270 and related analogs with the pyrazolo[1,5-a]pyrimidine core generally involves a multi-step process. The key steps include the formation of the pyrazole ring, followed by the construction of the fused pyrimidine ring.
A representative synthetic route for AG-270 is as follows:[10]
-
Formation of the Aminopyrazole Intermediate (E): Reaction of a nitrile (A) with a hydrazine (B) in acetic acid yields the aminopyrazole (C). Subsequent addition of cyclohexanone in acetic acid provides the 1H-pyrazol-5-amine intermediate (E).[10]
-
Construction of the Pyrazolopyrimidinone Core: The aminopyrazole (E) is then reacted with a suitable building block to form the pyrazolo[1,5-a]pyrimidin-7-one core structure.
-
Functionalization of the Core: Subsequent reaction steps involve the introduction of the various substituents, such as the methoxyphenyl and pyridinylamino groups, through reactions like amination and dealkylation to yield the final product, AG-270.[10]
More broadly, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[11][12] The specific reagents and conditions can be modified to generate a library of analogs for structure-activity relationship (SAR) studies.[13]
Quantitative Data Presentation
The following tables summarize the key quantitative data for AG-270 and other notable MAT2A inhibitors.
Table 1: In Vitro Potency of Mat2A Inhibitors
| Compound | MAT2A IC₅₀ (nM) | Cellular SAM IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM, MTAP-deleted cells) | Reference(s) |
| AG-270 | 14 | 20 (HCT116 MTAP-null) | 53 (HCT116 MTAP-/-) | [8][14] |
| PF-9366 | 420 | 1200 (H520), 255 (Huh-7) | 10,000 (Huh-7) | [15][16] |
| SCR-7952 | 18.7 | 2 (HCT116 MTAP-/-) | 53 (HCT116 MTAP-/-) | [8][14][17] |
| IDE397 | Potent (not specified) | Not specified | Potent in MTAP-deleted models | [2] |
Table 2: Pharmacokinetic Properties of AG-270
| Species | T₁/₂ (hours) | Oral Bioavailability | Reference(s) |
| Mouse | 5.9 | Good | [8] |
| Rat | 4.2 | Good | [8] |
| Dog | 21.3 | Good | [8] |
| Monkey | 4.8 | Good | [8] |
| Human | 16.1 - 38.4 | Orally Active | [18] |
Table 3: Clinical Trial Data for IDE397 (Phase 2, MTAP-deletion Urothelial and NSCLC)
| Parameter | Value | Reference(s) |
| Overall Response Rate (ORR) | ~39% | [19] |
| Disease Control Rate (DCR) | ~94% | [19] |
| Drug-related Grade ≥3 Adverse Events | ~5.6% | [19] |
Experimental Protocols
MAT2A Enzymatic Activity Assay (Colorimetric)
This protocol is based on the measurement of inorganic phosphate produced during the MAT2A-catalyzed reaction.
Materials:
-
Purified recombinant MAT2A enzyme
-
MAT2A Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)
-
ATP solution
-
L-Methionine solution
-
Test inhibitor (e.g., AG-270) dissolved in DMSO
-
Colorimetric phosphate detection reagent (e.g., containing malachite green)
-
384-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in MAT2A Assay Buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add the test inhibitor solution. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Add the MAT2A enzyme to all wells except the blank.
-
Initiate the reaction by adding a mixture of ATP and L-Methionine to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the generated phosphate by adding the colorimetric detection reagent.
-
Incubate for a short period (e.g., 15 minutes) to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 630 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.[6][11]
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
MTAP-deleted and wild-type cancer cell lines (e.g., HCT116 isogenic pair)
-
Cell culture medium and supplements
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathway
Caption: MAT2A signaling pathway and synthetic lethality in MTAP-deleted cancers.
Experimental Workflow
Caption: General experimental workflow for the development of Mat2A inhibitors.
Logical Relationship of Mat2A Inhibition
Caption: Logical flow of synthetic lethality via MAT2A inhibition in MTAP-deleted cells.
References
- 1. ag-270 - My Cancer Genome [mycancergenome.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. MAT2A Inhibitor for Cancer Research [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biospace.com [biospace.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. filecache.investorroom.com [filecache.investorroom.com]
- 18. ir.ideayabio.com [ir.ideayabio.com]
- 19. pubs.acs.org [pubs.acs.org]
Mat2A-IN-1 discovery and development
An In-Depth Technical Guide to the Discovery and Development of MAT2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a specific metabolic vulnerability that can be exploited by MAT2A inhibitors.[1][2] This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of leading MAT2A inhibitors, with a focus on AG-270 and IDE397.
The Discovery of MAT2A Inhibitors: A Tale of Synthetic Lethality
The discovery of MAT2A inhibitors is rooted in the concept of synthetic lethality. In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA) partially inhibits the enzyme protein arginine methyltransferase 5 (PRMT5).[3] PRMT5 is crucial for various cellular processes, including mRNA splicing. The partial inhibition of PRMT5 by MTA makes these cancer cells exquisitely sensitive to further reductions in the levels of S-adenosylmethionine (SAM), the universal methyl donor and a substrate for PRMT5.[3][4] MAT2A is the primary enzyme responsible for SAM synthesis.[5] Therefore, inhibiting MAT2A in MTAP-deleted cells leads to a significant drop in SAM levels, further crippling PRMT5 activity and ultimately triggering cancer cell death.[3][4]
The initial discovery efforts for potent and selective MAT2A inhibitors often employed fragment-based screening followed by structure-guided design.[1][6] This approach led to the identification of allosteric inhibitors that bind to a site distinct from the active site, offering a non-competitive mode of inhibition with respect to the substrates ATP and L-methionine.[1][6]
Mechanism of Action: The MAT2A-PRMT5 Axis
The core mechanism of action for MAT2A inhibitors in MTAP-deleted cancers is the synthetic lethal interaction involving the MAT2A-PRMT5 axis.
As depicted in Figure 1, in normal cells with functional MTAP, MTA is recycled back to methionine and adenine. In MTAP-deleted cells, MTA accumulates and partially inhibits PRMT5. The introduction of a MAT2A inhibitor drastically reduces SAM levels, leading to profound PRMT5 inhibition, resulting in mRNA splicing defects and subsequent cancer cell death.
Preclinical Development of MAT2A Inhibitors
Extensive preclinical studies have been conducted to evaluate the efficacy and safety of MAT2A inhibitors. These studies have primarily focused on AG-270 and IDE397.
Biochemical and Cellular Activity
The potency of MAT2A inhibitors is determined through biochemical assays measuring the inhibition of the MAT2A enzyme and cell-based assays assessing the reduction of intracellular SAM levels and anti-proliferative effects in MTAP-deleted cancer cell lines.
| Compound | Biochemical IC50 (MAT2A) | Cellular SAM IC50 (HCT116 MTAP-null) | Cell Proliferation IC50 (HCT116 MTAP-null) | Reference |
| AG-270 | 14 nM | 20 nM | Not explicitly stated | [1] |
| IDE397 | Data not publicly available | Data not publicly available | Data not publicly available | |
| Compound 28 | Not explicitly stated | Not explicitly stated | 250 nM | [6] |
| Compound 9 | 7 nM | Not explicitly stated | 17 nM | [7] |
| Compound 17 | 0.43 µM | Not explicitly stated | 1.4 µM | [8] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of MAT2A inhibitors has been demonstrated in various MTAP-deleted cancer xenograft models.
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| AG-270 | KP4 (pancreatic) | 100 mg/kg, q.d. | 66% | [1] |
| AG-270 | KP4 (pancreatic) | 200 mg/kg, q.d. | 67% | [1] |
| Compound 29-1 | HCT116 (colorectal) | 10 mg/kg, q.d. | 85.9% | [9] |
| Compound 39 | HCT116 (colorectal) | 30 mg/kg, q.d. | 85.4% | [9] |
Pharmacokinetics
Pharmacokinetic studies have shown that lead MAT2A inhibitors like AG-270 are orally bioavailable with good metabolic stability across different species.
| Compound | Species | Half-life (T1/2) | Reference |
| AG-270 | Mouse | 5.9 h | [1] |
| AG-270 | Rat | 4.2 h | [1] |
| AG-270 | Monkey | 4.8 h | [1] |
| AG-270 | Dog | 21.3 h | [1] |
Clinical Development of MAT2A Inhibitors
The promising preclinical data has led to the clinical investigation of MAT2A inhibitors in patients with MTAP-deleted advanced solid tumors.
AG-270 (NCT03435250)
A Phase 1, first-in-human trial of AG-270 evaluated its safety, tolerability, pharmacokinetics, and pharmacodynamics as a monotherapy in patients with advanced malignancies with homozygous MTAP deletion.[2][10][11]
-
Primary Objective : To determine the maximum tolerated dose (MTD).[2][11]
-
Key Findings :
-
Maximal reductions in plasma SAM concentrations ranged from 54% to 70%.[2][11]
-
Analysis of paired tumor biopsies showed decreases in symmetrically di-methylated arginine (SDMA) residues, a marker of PRMT5 inhibition.[2][11]
-
The MTD was determined to be 200 mg once daily.
-
Two partial responses were observed, and five other patients had stable disease for at least 16 weeks.[2][11]
-
Common treatment-related toxicities included reversible increases in liver function tests, thrombocytopenia, anemia, and fatigue.[2][11]
-
IDE397 (NCT04794699)
IDE397 is another potent and selective MAT2A inhibitor currently in a Phase 1/2 clinical trial for patients with solid tumors harboring MTAP deletion.[3][12][13]
-
Study Design : An open-label, dose-escalation and expansion study evaluating IDE397 as a single agent and in combination with other anticancer agents.[12][13]
-
Key Findings (as of July 2024) :
-
In a Phase 2 monotherapy expansion cohort of 18 evaluable patients with MTAP-deletion urothelial and non-small cell lung cancer, an overall response rate of approximately 39% was observed (1 complete response and 6 partial responses).[14]
-
The disease control rate was approximately 94%.[14]
-
The 30 mg once-a-day expansion dose was well-tolerated with a low rate of high-grade drug-related adverse events.[14]
-
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for key experiments in MAT2A inhibitor development.
MAT2A Biochemical Assay
This assay measures the enzymatic activity of MAT2A and its inhibition by test compounds.
Protocol:
-
Prepare a reaction mixture containing purified recombinant MAT2A enzyme, L-Methionine, and ATP in an appropriate assay buffer in a 384-well plate.[15]
-
Add the test MAT2A inhibitor at various concentrations or a vehicle control (e.g., DMSO).[4]
-
Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction and measure the amount of S-adenosylmethionine (SAM) or the by-product, inorganic phosphate, produced. A common method involves a colorimetric detection reagent for phosphate.[4][15]
-
Calculate the percentage of inhibition relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay assesses the anti-proliferative effect of MAT2A inhibitors on cancer cells.
Protocol:
-
Seed MTAP-deleted and wild-type cancer cell lines (e.g., HCT116 isogenic pair) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the MAT2A inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
Assess cell viability using a metabolic assay such as MTT or WST-1, which measures the metabolic activity of viable cells.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell proliferation inhibition and determine the IC50 value.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of MAT2A inhibitors in a living organism.
Protocol:
-
Implant MTAP-deleted human cancer cells (e.g., KP4, HCT116) subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.
-
Administer the MAT2A inhibitor orally at different dose levels, typically once daily.[1]
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis, such as measuring intratumoral SAM and SDMA levels.[9]
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The discovery and development of MAT2A inhibitors represent a significant advancement in precision oncology. By targeting a specific metabolic vulnerability in MTAP-deleted cancers, these agents, exemplified by AG-270 and IDE397, have demonstrated promising preclinical and clinical activity. The continued investigation of these inhibitors, both as monotherapies and in combination with other anti-cancer agents, holds the potential to provide a much-needed therapeutic option for a significant population of cancer patients. The detailed understanding of their mechanism of action and the robust experimental protocols established will be instrumental in the future development of this important class of drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Open Label, Phase 1, Treatment Study to Evaluate the Safety, Pharmacokinetics and Pharmacodynamics of IDE397 (MAT2A Inhibitor) In Adult Participants with Advanced Solid Tumors | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Novel Spirocyclic MAT2A Inhibitors Demonstrating High In Vivo Efficacy in MTAP-Null Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. agiospharmaceuticalsinc.gcs-web.com [agiospharmaceuticalsinc.gcs-web.com]
- 11. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Facebook [cancer.gov]
- 14. ir.ideayabio.com [ir.ideayabio.com]
- 15. bpsbioscience.com [bpsbioscience.com]
The Synthetic Lethal Dance: A Technical Guide to MAT2A Inhibition in MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
The selective targeting of cancer cells based on their unique genetic vulnerabilities represents a paradigm shift in oncology. One of the most promising synthetic lethal relationships to emerge in recent years is the inhibition of methionine adenosyltransferase 2A (MAT2A) in the context of methylthioadenosine phosphorylase (MTAP) deletion. This guide provides an in-depth technical overview of this critical interaction, offering a valuable resource for researchers and drug development professionals working to exploit this vulnerability for therapeutic gain.
The Core Mechanism: A Tale of Two Enzymes and a Crucial Metabolite
Methylthioadenosine phosphorylase (MTAP) is a key enzyme in the methionine salvage pathway, responsible for the conversion of 5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate. The gene encoding MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in a variety of cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma.[1][2] This "passenger deletion" of MTAP creates a unique metabolic state within cancer cells, characterized by the accumulation of MTA.[1][3]
This accumulation of MTA is the linchpin of the synthetic lethal interaction with MAT2A. Methionine adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions that are critical for cellular function and survival.[4][5]
The crux of the matter lies in the inhibitory effect of MTA on another crucial enzyme: protein arginine methyltransferase 5 (PRMT5).[1][3][6] MTA acts as a competitive inhibitor of SAM at the PRMT5 active site, leading to partial inhibition of PRMT5 activity in MTAP-deleted cells.[6][7] PRMT5 is essential for various cellular processes, including RNA splicing and the regulation of gene expression.[8][9]
Therefore, in MTAP-deleted cancer cells, the partial inhibition of PRMT5 by MTA creates a heightened dependence on the remaining PRMT5 activity for survival. These cells become exquisitely sensitive to any further reduction in SAM levels. This is where MAT2A inhibitors come into play. By inhibiting MAT2A, the production of SAM is significantly reduced, leading to a further decrease in PRMT5 activity, which ultimately triggers cell death in MTAP-deleted cancer cells while largely sparing normal, MTAP-proficient cells.[4][5][10] This selective killing of cancer cells is the essence of the synthetic lethal strategy.
Visualizing the Pathway
The following diagram illustrates the core signaling pathway underlying the synthetic lethality between MAT2A inhibition and MTAP deletion.
Caption: Signaling pathway of MAT2A inhibition in MTAP-deleted cancer.
Quantitative Data Summary
The efficacy of MAT2A inhibitors is significantly enhanced in cancer cell lines harboring an MTAP deletion. This is evident from the half-maximal inhibitory concentration (IC50) values, which are substantially lower in MTAP-deleted cells compared to their wild-type counterparts.
| MAT2A Inhibitor | Cell Line (MTAP status) | IC50 (nM) | Reference |
| AG-270 | HCT116 (MTAP-/-) | ~100 | [10] |
| AG-270 | MTAP-deleted cell lines | 260 | [11] |
| AGI-24512 | HCT116 (MTAP-del) | ~100 | [10] |
| IDE397 | HCT116 (MTAP-/-) | Selectively inhibits proliferation | [12] |
| Compound 30 | HCT116 (MTAP-/-) | 273 | [13] |
Clinical trials with MAT2A inhibitors have demonstrated promising, albeit modest, anti-tumor activity in patients with MTAP-deleted solid tumors.
| MAT2A Inhibitor | Clinical Trial Phase | Key Findings | Reference |
| AG-270/S095033 | Phase I | Manageable safety profile, preliminary evidence of clinical activity, two partial responses, and five patients with stable disease for ≥16 weeks. Maximal reductions in plasma SAM concentrations ranged from 54% to 70%. | [8][9][14][15] |
Furthermore, preclinical studies have highlighted the potential for synergistic combinations of MAT2A inhibitors with other anti-cancer agents.
| MAT2A Inhibitor | Combination Partner | Effect | Reference |
| AG-270 | Docetaxel, Paclitaxel | Synergistic antiproliferative effects in MTAP-deleted pancreatic cancer and NSCLC models. | [16] |
| IDE397 | MTA-cooperative PRMT5 inhibitors | Synergistic antiproliferative effects in MTAP-deleted cell lines. | [7][17] |
| SCR-7952 | SAM-competitive or MTA-cooperative PRMT5 inhibitors | Remarkable synergistic interactions in MTAP-deleted models. | [18] |
Experimental Protocols
To aid researchers in the investigation of this synthetic lethal interaction, detailed methodologies for key experiments are provided below.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of the MAT2A inhibitor for the desired duration (e.g., 72 hours). Include vehicle-treated and untreated controls.
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[2][3][4][5][19]
-
2. CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.
-
Materials:
-
Opaque-walled 96-well or 384-well plates
-
Complete cell culture medium
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
-
-
Protocol:
-
Seed cells in an opaque-walled multiwell plate and treat with the MAT2A inhibitor as described for the MTT assay.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.[1][6][20][21][22]
-
Western Blotting for MAT2A and PRMT5
Western blotting is used to detect and quantify the expression levels of specific proteins.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MAT2A, anti-PRMT5, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse treated and control cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[23][24][25][26][27]
-
Metabolomic Analysis of MTA and SAM by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying metabolites.
-
Materials:
-
Cell scraper
-
Cold methanol/water extraction solvent (e.g., 80:20 v/v)
-
Centrifuge
-
LC-MS/MS system
-
Stable isotope-labeled internal standards for MTA and SAM
-
-
Protocol:
-
Rapidly quench the metabolism of cultured cells by aspirating the medium and washing with ice-cold PBS.
-
Add ice-cold extraction solvent to the cells and scrape them.
-
Collect the cell suspension and centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Spike the samples with internal standards.
-
Analyze the samples using an LC-MS/MS system with a suitable chromatographic method to separate MTA and SAM.
-
Quantify the metabolites by comparing the peak areas of the endogenous metabolites to their corresponding stable isotope-labeled internal standards.[28][29][30][31][32]
-
Visualizing the Experimental Workflow and Drug Discovery Logic
The following diagrams illustrate a typical experimental workflow for validating the synthetic lethal interaction and the logical flow of the drug discovery process.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [se.promega.com]
- 2. researchhub.com [researchhub.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Counting & Health Analysis [sigmaaldrich.com]
- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 7. Abstract 1644: Dual inhibition of MAT2A and PRMT5 delivers synergistic anti-tumor responses in preclinical models of MTAP-deleted cancer | Semantic Scholar [semanticscholar.org]
- 8. aacr.org [aacr.org]
- 9. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. filecache.investorroom.com [filecache.investorroom.com]
- 13. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 15. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. probiologists.com [probiologists.com]
- 17. researchgate.net [researchgate.net]
- 18. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. OUH - Protocols [ous-research.no]
- 21. ch.promega.com [ch.promega.com]
- 22. promega.com [promega.com]
- 23. origene.com [origene.com]
- 24. bio-rad.com [bio-rad.com]
- 25. Western Blot Protocol | Proteintech Group [ptglab.com]
- 26. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 27. biomol.com [biomol.com]
- 28. walshmedicalmedia.com [walshmedicalmedia.com]
- 29. A Sensitive Mass-spectrum Assay to Characterize Engineered Methionine Adenosyltransferases with S-Alkyl Methionine Analogues as Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 31. rsc.org [rsc.org]
- 32. uthsc.edu [uthsc.edu]
A Technical Guide to the Target Engagement and Binding Kinetics of MAT2A Inhibitors
This document provides an in-depth technical overview for researchers, scientists, and drug development professionals on the methodologies used to characterize the target engagement and binding kinetics of Methionine Adenosyltransferase 2A (MAT2A) inhibitors. While referencing Mat2A-IN-1, a potent MAT2A inhibitor, this guide draws upon publicly available data and protocols for the broader class of advanced MAT2A inhibitors to illustrate the experimental frameworks.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast number of cellular methylation reactions essential for cell growth and proliferation.[1] In numerous cancer types, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells exhibit a heightened dependency on MAT2A. This creates a synthetic lethal vulnerability, making MAT2A a prime therapeutic target.
This compound is a potent inhibitor of MAT2A that has been shown to reduce the proliferation of MTAP-deficient cancer cells.[1][2][3] Characterizing the interaction of such inhibitors with their target is paramount for understanding their mechanism of action and optimizing their therapeutic potential. This guide details the core experimental procedures and data interpretation for assessing target engagement and binding kinetics of this important class of inhibitors.
Mechanism of Action: The MAT2A-SAM-PRMT5 Axis
MAT2A inhibitors exert their anti-cancer effects by disrupting the methionine cycle. By blocking MAT2A, the production of SAM is significantly reduced. In MTAP-deleted cancers, the metabolite methylthioadenosine (MTA) accumulates, which acts as a partial inhibitor of the Protein Arginine Methyltransferase 5 (PRMT5). This partial inhibition makes PRMT5 exquisitely sensitive to the levels of its substrate, SAM. The pharmacological reduction of SAM by a MAT2A inhibitor leads to a profound suppression of PRMT5 activity, impairing critical processes like mRNA splicing and inducing DNA damage, ultimately triggering selective cancer cell death.[4]
Caption: The MAT2A signaling pathway and inhibitor mechanism in MTAP-deleted cancers.
Target Engagement Assessment
Confirming that an inhibitor binds to its intended target within a cellular context is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement by measuring changes in the thermal stability of a target protein upon ligand binding.[5]
Cellular Thermal Shift Assay (CETSA)
The principle of CETSA is that ligand binding stabilizes a protein, increasing the temperature required to denature it. This change in thermal stability can be quantified by heating cell lysates or intact cells treated with the inhibitor to a range of temperatures, separating the soluble and aggregated protein fractions, and measuring the amount of soluble target protein remaining.
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Gel-Based CETSA
-
Cell Treatment: Culture MTAP-deleted cells (e.g., HCT-116 MTAP-/-) to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂) with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 42°C to 68°C) for 3 minutes using a PCR thermocycler, followed by cooling at 4°C for 3 minutes.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 15,000 x g) at 4°C for 20 minutes to pellet the aggregated proteins.[5]
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble MAT2A in each sample by SDS-PAGE and Western Blotting using a validated MAT2A antibody.[6][7]
-
Data Interpretation: Quantify the band intensities and plot them against the corresponding temperature. A rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Binding Kinetics and Affinity
Understanding the binding affinity (KD) and the on- and off-rates (kon, koff) of an inhibitor provides deep insights into its potency, selectivity, and duration of action. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standards for these measurements.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.
Caption: The principle of Isothermal Titration Calorimetry (ITC).
Experimental Protocol: ITC for MAT2A
This protocol is adapted from methodologies used to study substrate and regulator binding to MAT2A.[8][9]
-
Protein Preparation: Express and purify recombinant human MAT2A protein. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP) at 4°C to ensure buffer matching.[8]
-
Ligand Preparation: Dissolve this compound in the final dialysis buffer to the desired concentration. Ensure the final DMSO concentration is identical in both the protein and ligand solutions and is kept low (<2%).
-
ITC Experiment:
-
Load the purified MAT2A protein (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-500 µM) into the injection syringe.
-
Set the experiment temperature (e.g., 20-25°C).
-
Perform a series of small injections (e.g., 2-5 µL) of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the KD, n, and ΔH.
Quantitative Binding and Activity Data
While specific kinetic constants for this compound are not publicly available, data from other potent, selective MAT2A inhibitors illustrate the typical potency range for this class of molecules. Biochemical IC₅₀ values are commonly determined using enzymatic assays that measure the formation of reaction products.[4] Cellular activity is often assessed by measuring the reduction of downstream biomarkers like symmetric dimethyl arginine (SDMA), a product of PRMT5 activity.[3][4]
| Compound Name | Assay Type | Target/Cell Line | IC₅₀ (nM) | Reference |
| Mat2A-IN-23 | SDMA Inhibition | HCT-116 (MTAP-/-) | 2 | [3] |
| Mat2A-IN-22 | Biochemical | MAT2A Enzyme | 4 | [1] |
| AGI-24512 | Biochemical | MAT2A Enzyme | 8 | [1] |
| Mat2A-IN-24 | Biochemical | MAT2A Enzyme | 20 | [1][3] |
| Mat2A-IN-21 | Biochemical | MAT2A Enzyme | 49 | [1][3] |
| PF-9366 | Biochemical | MAT2A Enzyme | 420 | [1] |
| AG-270 | SAM Reduction | HCT-116 (MTAP-/-) | Potent cellular activity | [10][11] |
Table 1: Summary of reported biochemical and cellular potencies for various MAT2A inhibitors.
Conclusion
The characterization of a MAT2A inhibitor like this compound requires a multi-faceted approach. Understanding the underlying mechanism of action in MTAP-deleted cancers provides the strategic rationale. Subsequently, robust experimental techniques are essential to confirm target engagement in a cellular environment and to precisely quantify the inhibitor's binding kinetics and affinity. The CETSA and ITC protocols outlined in this guide represent standard, rigorous methods for obtaining this critical data, enabling the confident progression of novel MAT2A inhibitors in drug discovery pipelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. MAT2A Antibody - BSA Free (NB110-94158) by Novus, Part of Bio-Techne [bio-techne.com]
- 7. novusbio.com [novusbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The MAT2A Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Methionine Adenosyltransferase 2A (MAT2A) signaling pathway, a critical nexus in cellular metabolism and a key therapeutic target in oncology. We will delve into the intricate upstream regulatory mechanisms that govern MAT2A expression and activity, and explore its multifaceted downstream effects on cellular processes, with a particular focus on its role in cancer. This guide offers detailed experimental protocols for studying the MAT2A pathway and presents quantitative data in a structured format to facilitate research and drug development efforts.
Core Concepts of the MAT2A Pathway
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in all cells.[1] This process is the rate-limiting step in the methionine cycle. SAM is indispensable for a vast array of biochemical reactions, including the methylation of DNA, RNA, proteins, and lipids, as well as the biosynthesis of polyamines and glutathione. Consequently, the MAT2A pathway is intricately linked to the regulation of gene expression, cell proliferation, and survival.[2]
In normal adult liver, the predominant isoform is MAT1A, which is associated with a differentiated, quiescent state. However, during rapid cell growth, dedifferentiation, and in various cancers, there is a switch to the expression of MAT2A.[1][3] This isoform is associated with lower SAM levels, which paradoxically favors cell proliferation.[3] The dysregulation of MAT2A is a hallmark of numerous cancers, including hepatocellular carcinoma, colorectal cancer, gastric cancer, breast cancer, and leukemia, making it an attractive target for therapeutic intervention.[1][2]
Upstream Signaling: Regulation of MAT2A
The expression and activity of MAT2A are tightly controlled at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications.
Transcriptional Regulation
A host of transcription factors orchestrate the expression of the MAT2A gene in response to various cellular signals. The promoter region of MAT2A contains binding sites for several key transcription factors:
-
Sp1 (Specificity protein 1): Sp1 plays a crucial role in the basal and induced expression of MAT2A.
-
E2F Transcription Factors: These cell cycle-regulated transcription factors up-regulate MAT2A expression, linking the methionine cycle to cell proliferation.
-
NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells): In response to inflammatory signals, such as those initiated by tumor necrosis factor-alpha (TNF-α), NF-κB can drive MAT2A expression.[4]
-
AP-1 (Activator protein 1): Similar to NF-κB, AP-1 is activated by mitogenic and stress signals and contributes to the up-regulation of MAT2A.[4]
-
HIF-1α (Hypoxia-inducible factor 1-alpha): Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α can induce MAT2A expression.
-
c-Myc: This potent oncogenic transcription factor can directly bind to an intron of the MAT2A gene to promote its expression, linking MAT2A to mTORC1 signaling.[5]
The epigenetic landscape also plays a significant role. In hepatocellular carcinoma, the MAT2A promoter is often hypomethylated, leading to its transcriptional upregulation.[3]
Post-Transcriptional Regulation
MicroRNAs (miRNAs) and RNA-binding proteins fine-tune MAT2A levels after transcription:
-
miRNAs: Several tumor-suppressive miRNAs, including miR-34a, miR-34b, and miR-203, can directly target the 3' untranslated region (UTR) of MAT2A mRNA, leading to its degradation and reduced protein expression.[3]
-
METTL16: This RNA methyltransferase regulates the splicing of a detained intron in the MAT2A pre-mRNA in a SAM-dependent manner. When SAM levels are high, METTL16 promotes splicing and subsequent degradation of the MAT2A mRNA. Conversely, low SAM levels lead to METTL16 binding without methylation, promoting MAT2A expression in a feedback loop.[6]
Post-Translational Modification
The activity and stability of the MAT2A protein are also subject to post-translational modifications. For instance, acetylation of MAT2A can mark it for ubiquitination and subsequent proteasomal degradation.[1]
Downstream Signaling: The Impact of MAT2A Activity
The primary downstream effector of MAT2A is its product, SAM. The availability of SAM dictates the pace of numerous critical cellular processes.
Methylation Reactions
SAM is the universal methyl donor for a vast number of methylation reactions catalyzed by methyltransferases. These reactions are fundamental for:
-
Epigenetic Regulation: DNA methylation and histone methylation, which are crucial for regulating gene expression and maintaining chromatin structure.
-
RNA Modification: Methylation of RNA molecules affects their stability, processing, and translation.
-
Protein Function: Methylation of proteins can alter their activity, localization, and interaction partners. A key example is the methylation of arginine residues by Protein Arginine Methyltransferase 5 (PRMT5), a process that is highly dependent on SAM levels.[2]
Polyamine Biosynthesis
SAM is a precursor for the synthesis of polyamines, such as spermidine and spermine. These polycations are essential for cell growth, proliferation, and differentiation. There is a feedback loop where polyamines can, in turn, transcriptionally activate MAT2A.[5][7]
Crosstalk with Other Signaling Pathways
The MAT2A pathway intersects with several other major signaling cascades:
-
RAS-RAF-MEK-ERK Pathway: This key oncogenic pathway can be influenced by MAT2A activity.
-
STAT5 Signaling: In T-cells, methionine metabolism and subsequent SAM levels are critical for STAT5 signaling and immune function.[2]
-
mTORC1 Pathway: As mentioned, mTORC1 can drive MAT2A expression via c-Myc, and in turn, SAM synthesis is required to support protein synthesis downstream of mTOR.[3][5]
Quantitative Data on MAT2A Pathway Components
The following tables summarize key quantitative data related to the MAT2A pathway, providing a valuable resource for researchers.
Table 1: Kinetic Parameters of Human MAT2A
| Parameter | Value | Conditions | Reference |
| Km for ATP | 50 ± 10 µM | 22°C, pH 7.5 | [8] |
| Km for L-Methionine | 5 ± 2 µM | 22°C, pH 7.5 | [8] |
| Kd for ATP | 80 ± 30 µM | 20°C, ITC | [8] |
| kcat | 0.15 s-1 | Per MAT2A monomer | [9] |
Table 2: IC50 Values of Selected MAT2A Inhibitors
| Inhibitor | MAT2A Enzyme IC50 (nM) | Cell Line | Cellular Proliferation IC50 (nM) | Reference |
| PF-9366 | 420 | HCT116 (MTAP-null) | 1200 | [8][10] |
| AG-270 | - | HCT116 (MTAP-null) | - | [10] |
| SCR-7952 | Potent | HCT116 (MTAP-null) | - | [10] |
| Compound 28 | - | HCT116 (MTAP-null) | 250 | [8] |
| FIDAS Agents | - | LS174T | <10 (for most potent) | [11] |
Table 3: MAT2A Expression and SAM Levels in Cancer
| Cancer Type | MAT2A Expression Change | SAM Level Change | Reference |
| Hepatocellular Carcinoma | Upregulated | Decreased | [1][12] |
| Breast Cancer | Higher cytoplasmic/nuclear ratio correlates with poor survival | - | [13][14] |
| Renal Cell Carcinoma | Lower in cancer tissue vs. normal | - | [15] |
| Colon Cancer | Upregulated | - | [1] |
| Gastric Cancer | Upregulated | - | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the MAT2A signaling pathway.
Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding
This protocol is used to determine the in vivo association of a transcription factor with the MAT2A promoter.
Materials:
-
Cells of interest
-
Formaldehyde (1% final concentration)
-
Glycine (125 mM final concentration)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Sonication equipment
-
Specific antibody against the transcription factor of interest
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Primers for qPCR targeting the MAT2A promoter
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclear contents.
-
Chromatin Shearing: Sonicate the chromatin to obtain DNA fragments of 200-1000 bp in length.
-
Immunoprecipitation: Incubate the sheared chromatin with a specific antibody against the transcription factor overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C with Proteinase K.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Analysis: Use quantitative PCR (qPCR) with primers specific to the MAT2A promoter to quantify the amount of precipitated DNA.
Luciferase Reporter Assay for Promoter Activity
This assay measures the transcriptional activity of the MAT2A promoter in response to various stimuli or signaling pathways.
Materials:
-
Mammalian cell line
-
Luciferase reporter plasmid containing the MAT2A promoter upstream of the luciferase gene
-
Transfection reagent
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate.
-
Transfection: Co-transfect the cells with the MAT2A promoter-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: After 24-48 hours, treat the cells with the desired stimuli (e.g., growth factors, inhibitors).
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
shRNA-Mediated Knockdown of MAT2A
This protocol describes how to stably silence MAT2A gene expression to study its functional consequences.[16][17][18]
Materials:
-
Lentiviral or retroviral vector expressing an shRNA targeting MAT2A
-
Packaging plasmids
-
Producer cell line (e.g., HEK293T)
-
Target cell line
-
Polybrene or other transduction enhancer
-
Puromycin or other selection antibiotic
Procedure:
-
Virus Production: Co-transfect the producer cell line with the shRNA vector and packaging plasmids to produce viral particles.
-
Virus Harvest: Collect the supernatant containing the viral particles 48-72 hours post-transfection.
-
Transduction: Transduce the target cells with the viral supernatant in the presence of a transduction enhancer.
-
Selection: Select for stably transduced cells by adding the appropriate antibiotic to the culture medium.
-
Validation: Confirm the knockdown of MAT2A expression by qPCR and Western blotting.
Immunoblotting for MAT2A and Downstream Methylation Marks
This is a standard technique to assess the protein levels of MAT2A and the global methylation status of its downstream targets.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MAT2A, anti-H3K4me3, anti-H3K9me2, anti-H3K27me3, anti-H3K36me3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Separation: Separate protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Analysis of Polyamine Levels
Quantification of polyamines is essential to understand the downstream metabolic effects of MAT2A activity.[7][19][20]
Methods:
-
High-Performance Liquid Chromatography (HPLC): This is a common method for separating and quantifying polyamines after derivatization with a fluorescent tag.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method allows for the simultaneous quantification of multiple polyamines.[19]
General Procedure (for HPLC):
-
Sample Preparation: Extract polyamines from cell or tissue samples.
-
Derivatization: Derivatize the polyamines with a fluorescent reagent (e.g., dansyl chloride).
-
HPLC Separation: Separate the derivatized polyamines on a reverse-phase HPLC column.
-
Detection: Detect the fluorescently labeled polyamines using a fluorescence detector.
-
Quantification: Quantify the polyamine levels by comparing the peak areas to a standard curve.
Visualizing the MAT2A Pathway
The following diagrams, generated using the DOT language, illustrate the key upstream and downstream signaling components of the MAT2A pathway.
Caption: Upstream regulation of MAT2A expression.
Caption: Downstream effects of MAT2A-produced SAM.
Caption: Experimental workflow for studying the MAT2A pathway.
References
- 1. Acetylation of MAT IIα represses tumour cell growth and is decreased in human hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein structure - MAT2A - The Human Protein Atlas [proteinatlas.org]
- 5. Polyamine and methionine adenosyltransferase 2A crosstalk in human colon and liver cancer (Journal Article) | OSTI.GOV [osti.gov]
- 6. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 7. Polyamine and Methionine Adenosyltransferase 2A Crosstalk in Human Colon and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. color | Graphviz [graphviz.org]
- 10. probiologists.com [probiologists.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MAT2A Localization and Its Independently Prognostic Relevance in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAT2A Localization and Its Independently Prognostic Relevance in Breast Cancer Patients [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 18. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
The Role of Mat2A-IN-1 in Epigenetic Modifications: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are fundamental to epigenetic regulation, including DNA and histone methylation, which govern gene expression and cellular fate. Dysregulation of MAT2A activity and SAM levels is frequently observed in various cancers, making MAT2A an attractive therapeutic target. This technical guide provides a comprehensive overview of MAT2A inhibitors, with a focus on their role in modulating epigenetic landscapes. As "Mat2A-IN-1" is not a widely documented specific inhibitor, this guide will utilize data from well-characterized, structurally distinct MAT2A inhibitors such as AG-270, PF-9366, and IDE397 as representative examples of "this compound" to illustrate the core principles of MAT2A inhibition. We will delve into the mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.
Introduction: MAT2A and its Central Role in Epigenetics
MAT2A is the catalytic subunit of the enzyme responsible for the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2] SAM is the primary methyl donor for all cellular methylation reactions, including the epigenetic modification of DNA and histone proteins.[2][3] These modifications, such as the methylation of lysine and arginine residues on histones and cytosine bases in DNA, play a pivotal role in regulating chromatin structure and gene expression.[1] For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene transcription, while trimethylation at lysine 27 (H3K27me3) is linked to gene repression.[4][5]
In numerous cancers, there is an increased demand for SAM to support rapid cell proliferation and aberrant epigenetic programming.[6][7] This has positioned MAT2A as a compelling target for anti-cancer drug development.[8][9] A significant breakthrough in this area was the discovery of the synthetic lethal relationship between MAT2A inhibition and the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[9][10] MTAP is an enzyme in the methionine salvage pathway, and its deletion, which occurs in approximately 15% of all cancers, leads to the accumulation of methylthioadenosine (MTA).[10] MTA is a partial inhibitor of protein arginine methyltransferase 5 (PRMT5), making cancer cells with MTAP deletion exquisitely sensitive to further reductions in SAM levels through MAT2A inhibition.[10][11]
Mechanism of Action of MAT2A Inhibitors
MAT2A inhibitors are small molecules that bind to and inhibit the enzymatic activity of MAT2A, thereby reducing the intracellular concentration of SAM.[6][7] The inhibitors discussed in this guide, such as AG-270 and PF-9366, are allosteric inhibitors, meaning they bind to a site on the enzyme distinct from the active site.[7][12][13] This allosteric binding event induces a conformational change in MAT2A that prevents the release of the product, SAM, from the active site.[13] The reduction in SAM levels has profound downstream effects on the epigenome. By limiting the availability of the essential methyl donor, MAT2A inhibitors globally decrease histone and DNA methylation, leading to a reprogramming of the epigenetic landscape and subsequent changes in gene expression that can inhibit cancer cell growth and survival.[4][14]
Quantitative Data for Representative MAT2A Inhibitors
The potency of MAT2A inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. The following tables summarize key quantitative data for the representative MAT2A inhibitors AG-270 and PF-9366.
Table 1: Biochemical and Cellular Activity of AG-270
| Assay Type | Target/Cell Line | Endpoint | IC50 (nM) | Reference(s) |
| Biochemical Assay | Recombinant MAT2A | Enzyme Inhibition | 14 | [15] |
| Cellular Assay | HCT116 MTAP-null | SAM Reduction (72h) | 20 | [15] |
| Cellular Assay | HCT116 MTAP-null | Proliferation | 250 | [16] |
| Cellular Assay | KP4 (Pancreatic, MTAP-null) | Proliferation | Not specified | [15] |
Table 2: Biochemical and Cellular Activity of PF-9366
| Assay Type | Target/Cell Line | Endpoint | IC50 (nM) | Reference(s) |
| Biochemical Assay | Recombinant MAT2A | Enzyme Inhibition | 420 | [1][12] |
| Cellular Assay | H520 (Lung Carcinoma) | SAM Production | 1200 | [1][17] |
| Cellular Assay | Huh-7 (Hepatocellular Carcinoma) | SAM Synthesis | 255 | [1] |
| Cellular Assay | Huh-7 (Hepatocellular Carcinoma) | Proliferation | 10000 | [1] |
| Cellular Assay | MLL-AF4/-AF9 (Leukemia) | Proliferation | ~7720 - 10330 | [14] |
Experimental Protocols
MAT2A Colorimetric Enzymatic Assay
This protocol describes a common method to measure the enzymatic activity of MAT2A and assess the potency of inhibitors. The assay quantifies the amount of pyrophosphate (PPi) produced during the conversion of methionine and ATP to SAM.
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
Adenosine Triphosphate (ATP)
-
MAT2A Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM TCEP)[18]
-
Inorganic Pyrophosphatase
-
Colorimetric phosphate detection reagent (e.g., BIOMOL GREEN or similar)[16]
-
Test inhibitor (dissolved in DMSO)
-
384-well microplate
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 1x MAT2A Assay Buffer from a concentrated stock.
-
Master Mix Preparation: Prepare a master mix containing MAT2A Assay Buffer, ATP, and L-Methionine.[6][15]
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup:
-
Add the inhibitor dilutions to the appropriate wells of the 384-well plate.
-
Add assay buffer with DMSO to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.
-
-
Enzyme Addition: Add the diluted recombinant MAT2A enzyme to all wells except the "Blank" wells.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the Master Mix to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 620-630 nm) using a microplate reader.[6][16]
-
Data Analysis: Subtract the "Blank" absorbance from all other readings. Plot the absorbance against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[14]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify target engagement of a drug in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[19][20]
Materials:
-
Cultured cells of interest
-
Test inhibitor (dissolved in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., containing protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against MAT2A
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle (DMSO) for a specific duration (e.g., 1-3 hours) in a 37°C incubator.
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures using a thermocycler for a short period (e.g., 3 minutes).[20] A typical temperature gradient would be from 37°C to 65°C.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath) or by adding lysis buffer.[20]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the denatured, aggregated proteins.[19]
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentration across all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for MAT2A.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for MAT2A at each temperature for both the vehicle- and inhibitor-treated samples.
-
Plot the relative band intensity against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.
-
Signaling Pathways and Experimental Workflows
MAT2A Signaling Pathway in MTAP-Deleted Cancer
The following diagram illustrates the central role of MAT2A in the methionine cycle and its synthetic lethal interaction with MTAP deletion, leading to the inhibition of PRMT5 and its downstream effects on epigenetic regulation.
Caption: MAT2A signaling pathway and the impact of its inhibition.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram outlines a typical workflow for evaluating the efficacy of a MAT2A inhibitor in a preclinical in vivo cancer model, such as a xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Study of IDE397 in Participants With Solid Tumors Harboring MTAP Deletion [clin.larvol.com]
- 3. ir.ideayabio.com [ir.ideayabio.com]
- 4. Activation of MAT2A-RIP1 signaling axis reprograms monocytes in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.ideayabio.com [media.ideayabio.com]
- 9. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tribioscience.com [tribioscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. PF-9366 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 18. researchgate.net [researchgate.net]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Biochemical Properties of Mat2A Inhibitors
A comprehensive overview for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available biochemical data for a compound specifically named "Mat2A-IN-1" is limited. This guide provides a detailed analysis of well-characterized, representative MAT2A inhibitors, including PF-9366, AG-270, and SCR-7952, to illustrate the core biochemical properties and methodologies associated with this class of molecules.
Introduction to Mat2A as a Therapeutic Target
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are fundamental to cellular processes, including epigenetic regulation of gene expression, protein function, and metabolism. In many cancer types, there is an increased demand for SAM to support rapid cell growth and proliferation.
A key therapeutic strategy involving MAT2A inhibitors is based on the concept of synthetic lethality in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. MTAP deletion, which occurs in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA). MTA is a natural inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in RNA splicing and signal transduction. The partial inhibition of PRMT5 by MTA makes these cancer cells highly dependent on the MAT2A-produced SAM for residual PRMT5 activity. Therefore, inhibiting MAT2A in MTAP-deleted cancers leads to a significant reduction in SAM levels, further suppressing PRMT5 activity and resulting in selective cancer cell death.
Mechanism of Action of Mat2A Inhibitors
Mat2A inhibitors are typically allosteric inhibitors that bind to a site distinct from the active site where ATP and methionine bind. This allosteric binding event induces a conformational change in the enzyme, which can lead to:
-
Reduced catalytic activity: By altering the enzyme's conformation, the inhibitor can decrease the maximal rate (Vmax) of the enzymatic reaction.
-
Altered substrate affinity: Allosteric inhibition can also affect the binding affinity (Km) of the substrates, ATP and methionine.
-
Non-competitive inhibition: Mechanistic studies have shown that these compounds often act as non-competitive inhibitors with respect to both ATP and methionine.
The downstream effects of MAT2A inhibition in cancer cells, particularly those with MTAP deletion, include:
-
Depletion of intracellular SAM: This is the primary and most direct consequence of MAT2A inhibition.
-
Reduction of symmetric dimethylarginine (SDMA): SDMA is a biomarker of PRMT5 activity. Reduced SAM levels lead to decreased PRMT5-mediated methylation and a subsequent drop in cellular SDMA.
-
Induction of DNA damage and cell cycle arrest: Inhibition of the MAT2A/PRMT5 axis can lead to defects in RNA splicing, resulting in the accumulation of DNA damage and cell cycle arrest.
-
Apoptosis: The culmination of these cellular stresses is the induction of programmed cell death in cancer cells.
Below is a diagram illustrating the signaling pathway affected by Mat2A inhibitors in MTAP-deleted cancers.
In Vitro Characterization of Mat2A-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Mat2A-IN-1" is a designation for a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A). Publicly available information identifies this compound as compound 64 within patent WO2021139775A1. This guide is based on the data and methodologies presented within this patent and other relevant scientific literature for characterizing such inhibitors.
Introduction
This compound is an allosteric inhibitor of MAT2A designed to exploit this synthetic lethality, offering a promising targeted therapeutic strategy for MTAP-deleted cancers. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its biochemical and cellular activity, and the experimental protocols used for its evaluation.
Quantitative Data Summary
The in vitro activity of this compound has been evaluated through a series of biochemical and cell-based assays to determine its potency and selectivity. The results are summarized in the tables below.
Table 1: Biochemical Potency of this compound
| Compound | Assay Type | Target | IC50 (nM) |
| This compound | Biochemical Inhibition | MAT2A | < 100 |
Data extracted from patent WO2021139775A1, which categorizes the IC50 value for compound 64 (this compound) in the lowest range.
Table 2: Cellular Activity of this compound
| Cell Line | MTAP Status | Assay Type | IC50 (nM) |
| HCT116 | MTAP -/- | Anti-proliferation | < 100 |
| HCT116 | MTAP +/+ | Anti-proliferation | > 1000 |
| NCI-H1395 | MTAP -/- | Anti-proliferation | < 100 |
| SUIT-2 | MTAP -/- | Anti-proliferation | < 100 |
Data extracted from patent WO2021139775A1 for compound 64 (this compound), demonstrating potent and selective inhibition of proliferation in MTAP-deleted cancer cell lines.
Signaling and Mechanistic Pathways
The mechanism of action of this compound is rooted in the metabolic interplay between the methionine cycle and the PRMT5 pathway, particularly in the context of MTAP gene deletion.
Experimental Protocols
The following are detailed methodologies representative of those used to characterize this compound and similar MAT2A inhibitors.
MAT2A Biochemical Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified MAT2A. A common method is a phosphate detection assay, which measures the release of pyrophosphate (PPi) and its subsequent hydrolysis to phosphate (Pi) as a product of the MAT2A-catalyzed reaction.
-
Principle: The amount of phosphate generated is proportional to MAT2A activity. A colorimetric reagent is used to detect free phosphate.
-
Materials:
-
Recombinant human MAT2A enzyme
-
Substrates: L-Methionine, ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP
-
Test Compound (this compound) serially diluted in DMSO
-
Phosphate detection reagent (e.g., PiColorLock™ or similar malachite green-based reagent)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume (e.g., 100 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add recombinant MAT2A enzyme solution to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a solution containing the substrates, L-Methionine and ATP, at concentrations near their Km values.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction and detect the generated phosphate by adding the colorimetric phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines with different MTAP statuses.
-
Principle: Measures the number of viable cells after a prolonged incubation period with the test compound.
-
Materials:
-
MTAP-deleted (e.g., HCT116 MTAP-/-, NCI-H1395) and MTAP wild-type (e.g., HCT116 MTAP+/+) cancer cell lines
-
Appropriate cell culture medium and supplements
-
Test Compound (this compound) serially diluted in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well or 384-well clear-bottom, white-walled plates
-
-
Procedure:
-
Seed cells into the wells of a microplate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO vehicle control.
-
Incubate the plates for an extended period (e.g., 6-14 days), refreshing the medium with the compound as necessary.
-
At the end of the incubation, equilibrate the plates to room temperature.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader.
-
Calculate the percent proliferation inhibition for each concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
-
Experimental Workflow Visualization
Conclusion
This compound is a potent and highly selective inhibitor of MAT2A, demonstrating significant anti-proliferative effects specifically in MTAP-deleted cancer cells. Its mechanism of action, which leverages the synthetic lethal relationship between MAT2A and MTAP, represents a targeted and promising approach in precision oncology. The in vitro characterization data and methodologies outlined in this guide provide a foundational understanding for further preclinical and clinical development of this and similar compounds for the treatment of MTAP-deficient malignancies.
References
Methodological & Application
Application Notes and Protocols for Mat2A-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro biochemical assay to evaluate the inhibitory activity of compounds, such as Mat2A-IN-1, against the Methionine Adenosyltransferase 2A (MAT2A) enzyme.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the formation of S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular methylation reactions essential for cellular homeostasis, including the methylation of DNA, RNA, and proteins.[1] Dysregulation of MAT2A activity has been implicated in various diseases, particularly in cancer, making it an attractive therapeutic target.[2][3] Notably, cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene exhibit a synthetic lethal relationship with MAT2A inhibition.[4] This has spurred the development of MAT2A inhibitors as potential anti-cancer agents.
This document outlines a robust and reproducible in vitro assay protocol to determine the potency of inhibitors like this compound. The described method is a colorimetric assay that measures the production of inorganic phosphate, a byproduct of the MAT2A-catalyzed reaction.
Signaling Pathway of MAT2A
MAT2A is a key enzyme in the methionine cycle. It converts L-methionine and ATP into S-adenosylmethionine (SAM). This process is fundamental for cellular methylation events. Inhibition of MAT2A disrupts this cycle, leading to a depletion of SAM and an accumulation of S-adenosylhomocysteine (SAH), which in turn can inhibit various methyltransferases.[1]
References
Application Note: Development of Cell-Based Assays for the Characterization of Mat2A-IN-1 and other MAT2A Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2] SAM is the universal methyl-group donor for a vast number of biological methylation reactions, including the methylation of DNA, RNA, histones, and other proteins. These modifications are essential for regulating gene expression, cell cycle progression, and overall cellular homeostasis.[3]
In many cancers, the expression of MAT2A is upregulated to meet the high demand for methylation driven by rapid cell proliferation.[4] A particularly promising therapeutic strategy involves targeting MAT2A in cancers that have a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event that occurs in approximately 15% of all human cancers.[5][6] The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the enzyme Protein Arginine Methyltransferase 5 (PRMT5).[6] This partial inhibition makes PRMT5 activity exquisitely dependent on high concentrations of its substrate, SAM. By inhibiting MAT2A, the production of SAM is reduced, leading to a further decrease in PRMT5 activity, which ultimately triggers DNA damage, defects in mRNA splicing, and selective cell death in MTAP-deleted cancer cells. This relationship is known as synthetic lethality.[5][6]
Mat2A-IN-1 is a potent inhibitor of MAT2A designed to exploit this vulnerability.[7] This application note provides detailed protocols for developing robust cell-based assays to characterize the activity of this compound and other MAT2A inhibitors, focusing on target engagement, downstream pathway modulation, and anti-proliferative effects.
Signaling Pathway and Mechanism of Action
MAT2A is the rate-limiting enzyme in the methionine cycle. Its inhibition by compounds like this compound disrupts this cycle, leading to the depletion of SAM and the accumulation of upstream metabolites. The primary downstream consequence in MTAP-deleted cancers is the functional inhibition of PRMT5, a key enzyme involved in post-translational modifications and mRNA splicing.
Data Presentation: Activity of Representative MAT2A Inhibitors
While specific quantitative data for this compound is not publicly available, the following tables summarize the reported activities of other potent and selective MAT2A inhibitors, SCR-7952 and AG-270, which can be used as benchmarks.
Table 1: Biochemical Activity of Representative MAT2A Inhibitors
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| SCR-7952 | MAT2A | Enzymatic | 18.7 | [8] |
| AG-270 | MAT2A | Enzymatic | 68.3 |[8] |
Table 2: Cellular Activity of Representative MAT2A Inhibitors in MTAP-/- Cells
| Compound | Cell Line | Assay Type | Endpoint | IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| SCR-7952 | HCT116 MTAP-/- | SAM Levels | Intracellular SAM | 1.9 | [8] |
| AG-270 | HCT116 MTAP-/- | SAM Levels | Intracellular SAM | 5.8 | [8] |
| SCR-7952 | HCT116 MTAP-/- | Proliferation | Cell Viability | 34.4 | [8] |
| AG-270 | HCT116 MTAP-/- | Proliferation | Cell Viability | 300.4 | [8] |
| Compound 28 | HCT116 MTAP-/- | Biomarker | SDMA Levels | 25 |
| Compound 28 | HCT116 MTAP-/- | Proliferation | Cell Viability | 250 | |
Experimental Protocols
Protocol 1: Cell Proliferation Assay
This protocol determines the effect of this compound on the proliferation and viability of cancer cells, comparing MTAP-deleted (MTAP-/-) and MTAP wild-type (WT) cell lines to assess synthetic lethality.
Materials:
-
MTAP-/- cancer cell line (e.g., HCT116 MTAP-/-)
-
MTAP-WT cancer cell line (e.g., HCT116 WT)
-
Appropriate cell culture medium (e.g., McCoy's 5A)
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
This compound (or other test inhibitor) dissolved in DMSO
-
White, opaque 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Culture MTAP-/- and MTAP-WT cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 2.5 x 10⁴ cells/mL.
-
Seed 100 µL of cell suspension (2,500 cells) into each well of a 96-well plate. Leave perimeter wells with sterile PBS to minimize evaporation.
-
Incubate the plates overnight at 37°C with 5% CO₂.[6]
-
-
Compound Addition:
-
Prepare a 10-point serial dilution series of this compound in cell culture medium at 2x the final desired concentration. The top concentration may start at 20 µM. Include a vehicle control (0.2% DMSO).
-
Carefully remove 100 µL of medium from each well and add 100 µL of the 2x compound dilutions. The final DMSO concentration should be ≤0.1%.[6]
-
-
Incubation:
-
Return the plates to the incubator and incubate for 6 days.[6]
-
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (defined as 100% viability).
-
Plot the normalized viability against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Intracellular SAM Quantification Assay
This protocol measures the direct effect of this compound on its enzymatic product, SAM, within the cell, serving as a primary pharmacodynamic marker of target engagement.
Materials:
-
HCT116 MTAP-/- cells
-
6-well cell culture plates
-
This compound dissolved in DMSO
-
Extraction Solution: 50% Methanol containing 1 M Acetic Acid[8]
-
Cell scraper
-
UPLC-MS/MS system
Procedure:
-
Cell Treatment:
-
Seed HCT116 MTAP-/- cells in 6-well plates and allow them to attach and reach ~70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., from 1 nM to 10 µM) or a vehicle control (DMSO) for 6 hours.[8]
-
-
Metabolite Extraction:
-
After incubation, aspirate the medium and wash the cells once with ice-cold PBS.
-
Immediately add 500 µL of pre-chilled Extraction Solution to each well.[8]
-
Incubate on ice for 10 minutes.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the samples for SAM levels using a validated UPLC-MS/MS method.
-
-
Data Analysis:
-
Quantify the SAM peak area and normalize it to the total protein concentration of the cell lysate or to an internal standard.
-
Normalize the results to the vehicle-treated control.
-
Plot the normalized SAM levels against the log concentration of this compound to determine the IC₅₀ for SAM reduction.
-
Protocol 3: Symmetric Dimethyl Arginine (SDMA) Biomarker Assay
This assay measures the level of SDMA, a downstream product of PRMT5 activity, to confirm that MAT2A inhibition leads to the expected functional consequence on the PRMT5 pathway.
Materials:
-
HCT116 MTAP-/- cells
-
12-well cell culture plates
-
This compound dissolved in DMSO
-
RIPA Lysis and Extraction Buffer with protease inhibitors
-
Primary antibody against SDMA
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment:
-
Seed HCT116 MTAP-/- cells in 12-well plates.
-
Treat cells with a dose-response of this compound or vehicle control for 48-72 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Image the blot using a chemiluminescence detector.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands, normalizing the SDMA signal to the loading control.
-
Plot the normalized SDMA levels against the inhibitor concentration to assess the dose-dependent reduction of this biomarker.
-
Logic of Synthetic Lethality
The efficacy of MAT2A inhibitors in specific cancer types is based on the principle of synthetic lethality, a concept where the loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not.
References
- 1. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Acetylation of MAT IIα represses tumour cell growth and is decreased in human hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Mat2A-IN-1 (AG-270) in Pancreatic Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Mat2A-IN-1 (AG-270), a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), in pancreatic cancer xenograft models. The provided protocols offer detailed methodologies for key experiments to facilitate the replication and further investigation of this compound's therapeutic potential.
Introduction
Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[1] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a condition present in approximately 25% of pancreatic cancers, tumor cells accumulate methylthioadenosine (MTA), which partially inhibits the protein arginine methyltransferase 5 (PRMT5).[2][3] This renders these cancer cells highly dependent on MAT2A for SAM production to maintain PRMT5 activity, creating a synthetic lethal vulnerability.[4] this compound (AG-270) is a first-in-class, orally bioavailable small molecule inhibitor of MAT2A that has shown significant anti-tumor activity in preclinical models of MTAP-deleted cancers.[2]
Data Presentation
Table 1: Monotherapy Efficacy of this compound (AG-270) in a Pancreatic Cancer Xenograft Model
| Animal Model | Pancreatic KP4 (MTAP-null) Xenograft |
| Treatment Group | Dosage and Administration |
| Vehicle Control | - |
| This compound (AG-270) | 10 mg/kg, oral, once daily for 38 days |
| This compound (AG-270) | 30 mg/kg, oral, once daily for 38 days |
| This compound (AG-270) | 100 mg/kg, oral, once daily for 38 days |
| This compound (AG-270) | 200 mg/kg, oral, once daily for 38 days |
Data summarized from MedchemExpress.[5]
Table 2: Combination Therapy of this compound (AG-270) in Pancreatic Cancer Patient-Derived Xenograft (PDX) Models
| Treatment Combination | Pancreatic Cancer PDX Models |
| Observation | Additive-to-synergistic anti-tumor activity was observed when this compound (AG-270) was combined with taxanes (paclitaxel/docetaxel) and gemcitabine. In some PDX models, the combination of AG-270 with docetaxel resulted in 50% complete tumor regressions.[2][3] |
Note: Specific quantitative data for combination therapy in pancreatic cancer xenograft models is limited in publicly available literature. The information is based on summaries from conference abstracts and preclinical study descriptions.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Establishment of a Pancreatic Cancer Cell Line-Derived Xenograft (CDX) Model
-
Cell Culture: Culture MTAP-null pancreatic cancer cells (e.g., KP4) in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 106 cells/100 µL. Keep cells on ice.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm3, randomize mice into treatment groups.
Protocol 2: Establishment of a Patient-Derived Xenograft (PDX) Model
-
Tissue Acquisition: Obtain fresh pancreatic tumor tissue from surgical resection or biopsy under sterile conditions.
-
Tissue Processing: Mechanically mince the tumor tissue into small fragments (2-3 mm3) in sterile PBS.
-
Animal Model: Use 6-8 week old female NOD/SCID or other severely immunodeficient mice.
-
Implantation: Anesthetize the mouse and make a small incision in the skin. Create a subcutaneous pocket and implant a single tumor fragment. Suture the incision.
-
Tumor Growth and Passaging: Monitor tumor growth. Once the tumor reaches a substantial size (e.g., 1000 mm3), it can be harvested and passaged to subsequent generations of mice for cohort expansion.
Protocol 3: Formulation and Administration of this compound (AG-270)
-
Vehicle Preparation: A common vehicle for oral administration of small molecule inhibitors is 0.5% methylcellulose in sterile water. To prepare, slowly add methylcellulose to water while stirring to avoid clumping. Stir until fully dissolved.
-
Drug Formulation: Calculate the required amount of this compound (AG-270) for the desired concentration based on the average weight of the mice in each group and the dosing volume (typically 10 mL/kg). Suspend the powdered compound in the vehicle. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.
-
Administration: Administer the formulated drug or vehicle to the mice via oral gavage using a ball-tipped feeding needle. The volume is typically 0.2 mL for a 20g mouse.
Protocol 4: Measurement of S-Adenosylmethionine (SAM) in Tumor Tissue
-
Tissue Collection and Processing: At the study endpoint, excise tumors, snap-freeze them in liquid nitrogen, and store them at -80°C.
-
Metabolite Extraction: Homogenize the frozen tumor tissue in a cold extraction solvent (e.g., 80% methanol). Centrifuge at high speed at 4°C to pellet proteins and cellular debris.
-
Sample Analysis: Analyze the supernatant containing the metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use a validated method with a standard curve for absolute quantification of SAM.
Protocol 5: Immunohistochemistry (IHC) for Symmetric Di-methyl Arginine (SDMA)
-
Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount them on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for SDMA overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Analyze the staining intensity and distribution using a microscope. Quantitative analysis can be performed using image analysis software.
Conclusion
This compound (AG-270) demonstrates significant, dose-dependent anti-tumor activity in preclinical models of MTAP-deleted pancreatic cancer, both as a monotherapy and in combination with standard-of-care chemotherapies. The provided protocols offer a framework for the in vivo evaluation of this and other Mat2A inhibitors, which are a promising therapeutic strategy for this genetically defined subset of pancreatic cancer patients. Further research is warranted to optimize combination therapies and to identify predictive biomarkers of response.
References
- 1. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mat2A-IN-1 in Non-Small Cell Lung Cancer (NSCLC) Research
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions essential for cell function and survival.[1][2] In the context of non-small cell lung cancer (NSCLC), particularly in tumors with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, MAT2A has emerged as a promising therapeutic target.[3][4] MTAP deletion, occurring in approximately 15% of all cancers including NSCLC, leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the enzyme PRMT5.[3][5] This creates a dependency on MAT2A, and its inhibition results in a synthetic lethal effect.[5][6]
These application notes provide a comprehensive overview of the use of MAT2A inhibitors, represented by the class of compounds including Mat2A-IN-1, AG-270, and IDE397, in NSCLC research. They are intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
Mechanism of Action in MTAP-Deleted NSCLC
The core therapeutic strategy revolves around the synthetic lethal interaction between MTAP deletion and MAT2A inhibition.[5][6][7]
-
MTAP Deletion: In MTAP-deleted cancer cells, the enzyme MTAP is absent. MTAP is responsible for salvaging methionine from MTA. Its absence leads to a buildup of MTA.
-
Partial PRMT5 Inhibition: The accumulated MTA acts as a partial inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme that uses SAM to methylate various substrates involved in essential cellular processes.[3][5]
-
MAT2A Inhibition: The introduction of a MAT2A inhibitor like this compound blocks the synthesis of SAM.[2] This depletion of the universal methyl donor further cripples the already partially inhibited PRMT5.[5]
-
Cellular Consequences: The profound inhibition of PRMT5 activity leads to a cascade of downstream effects, including defects in pre-mRNA splicing, chromatin dysregulation, DNA damage, and mitotic defects, which collectively trigger cell cycle arrest and apoptosis in cancer cells.[3][5][6][8]
This targeted approach provides a therapeutic window, as normal cells with functional MTAP are less sensitive to MAT2A inhibition.[5]
In addition to monotherapy, MAT2A inhibitors show synergistic effects when combined with other agents. For instance, combination with taxanes or METTL3 inhibitors has been shown to enhance anti-tumor activity and promote apoptosis.[1][6][7]
Data Presentation
Quantitative data from preclinical and clinical studies highlight the efficacy of MAT2A inhibitors.
Table 1: In Vitro Efficacy of MAT2A Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line (MTAP Status) | Assay | Result | Citation |
|---|---|---|---|---|
| PF-9366 | HCT116 | SAM Synthesis | IC50: 1.2 µM | [9] |
| PF-9366 | H460/DDP (Cisplatin-Resistant) | Cell Proliferation | Significant inhibition at 10 µM | [10] |
| Compound 28 | HCT116 (MTAP knockout) | Cell Proliferation | IC50: 250 nM | [9] |
| AG-270 | MTAP-deleted cancer cells | Cell Proliferation | Robust decrease in proliferation |[11] |
Table 2: In Vivo and Clinical Pharmacodynamic & Efficacy Data
| Inhibitor | Model / Patient Cohort | Biomarker / Endpoint | Observed Effect | Citation |
|---|---|---|---|---|
| AG-270 | MTAP-null Xenograft Models | Tumor Growth | Inhibition in a dose-dependent manner | [11] |
| AG-270 | Patients with Advanced Solid Tumors | Plasma SAM | Reduction up to 70% | [11] |
| AG-270 | Patients with Advanced Solid Tumors | Tumor SDMA | Average reduction of 36.4% | [11] |
| AG-270 | Patients with Advanced Malignancies | Disease Control Rate (16 wks) | 17.5% | [11] |
| IDE397 | Patients with Squamous NSCLC & Bladder Cancer | Partial Response (PR) | 2 out of 8 patients achieved PR |[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research in this area.
Protocol 1: Cell Viability / Proliferation Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) and assess the anti-proliferative effects of this compound.
Materials:
-
NSCLC cell lines (e.g., H460, NCI-H460, A549) with known MTAP status.
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound (dissolved in DMSO to create a stock solution).
-
96-well cell culture plates.
-
Cell Counting Kit-8 (CCK-8) or similar MTS/MTT reagent.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2.
-
Viability Assessment: Add 10 µL of CCK-8 reagent to each well. Incubate for 1-4 hours until a color change is observed.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Protein Expression & Pathway Modulation
This protocol is used to analyze changes in key proteins involved in apoptosis and cell signaling following treatment with this compound.[10][12]
Materials:
-
Treated cell lysates from NSCLC cells.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus (wet or semi-dry) and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Cleaved PARP, anti-p53, anti-H3K9me2, anti-H3K36me3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treating cells in 6-well plates with this compound for 24-48 hours, wash with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate to the membrane and capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin).
Protocol 3: In Vivo NSCLC Xenograft Tumor Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in an in vivo setting.[1]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude).
-
MTAP-deleted NSCLC cells (e.g., NCI-H1944).
-
Matrigel (optional, for enhancing tumor take-rate).
-
This compound formulation for oral gavage or other administration route.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 million NSCLC cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment and vehicle control groups.
-
Administer this compound at a predetermined dose and schedule (e.g., once daily oral gavage). The vehicle control group receives the formulation vehicle only.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and general health.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors and plasma for pharmacodynamic biomarker analysis (e.g., SAM and SDMA levels via LC-MS/MS or IHC).
-
Analysis: Compare the tumor growth inhibition (TGI) between the treated and vehicle groups. Analyze biomarker changes to confirm target engagement.
References
- 1. The combination of methionine adenosyltransferase 2A inhibitor and methyltransferase like 3 inhibitor promotes apoptosis of non-small cell lung cancer cells and produces synergistic anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. MAT2A | Insilico Medicine [insilico.com]
- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. sherlock.whitman.edu [sherlock.whitman.edu]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring S-Adenosylmethionine (SAM) Levels Following Mat2A-IN-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions essential for cell growth, proliferation, and regulation of gene expression.[1][2][3][4][5] Dysregulation of the methionine cycle and aberrant SAM levels have been implicated in various diseases, including cancer.[1][4][6] Mat2A inhibitors, such as Mat2A-IN-1, are being investigated as potential therapeutic agents that function by specifically blocking the activity of the MAT2A enzyme.[1][7][8] This inhibition leads to a reduction in intracellular SAM levels, disrupting cellular methylation processes and ultimately impeding the growth of cancer cells.[1][3][7] Accurate measurement of intracellular SAM levels following treatment with Mat2A inhibitors is crucial for evaluating their efficacy and understanding their mechanism of action.
This document provides detailed protocols for the quantification of SAM levels in biological samples after treatment with a MAT2A inhibitor, utilizing two common analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway and Mechanism of Action
This compound is a potent and selective inhibitor of MAT2A. The enzyme catalyzes the conversion of methionine and ATP into SAM.[2][5] By inhibiting MAT2A, this compound disrupts the methionine cycle, leading to a decrease in the intracellular concentration of SAM and a potential accumulation of S-adenosylhomocysteine (SAH), a byproduct of methylation reactions that can further inhibit methyltransferases.[1]
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. probiologists.com [probiologists.com]
Application Notes and Protocols for Mat2A-IN-1 In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Mat2A-IN-1, a representative MAT2A (Methionine Adenosyltransferase 2A) inhibitor, in preclinical in vivo mouse studies. The information is compiled from studies on various MAT2A inhibitors and is intended to serve as a guide for designing and executing robust in vivo experiments.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions.[1][2][3] These reactions are essential for regulating gene expression, protein function, and overall cellular homeostasis.[2] In many cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an increased reliance on MAT2A for survival and proliferation.[1][4][5] This synthetic lethal relationship makes MAT2A an attractive therapeutic target.[1][4] this compound and similar inhibitors are allosteric compounds that bind to and inhibit MAT2A, leading to a depletion of intracellular SAM. This disruption of methylation processes can selectively impede the growth of cancer cells.[5][6]
Data Presentation: In Vivo Efficacy of MAT2A Inhibitors
The following tables summarize quantitative data from in vivo mouse studies using various MAT2A inhibitors. This data can be used as a reference for determining an appropriate starting dosage for this compound.
Table 1: Summary of In Vivo Dosages and Efficacy of Representative MAT2A Inhibitors
| Compound | Mouse Model | Dosage | Administration Route | Vehicle | Efficacy | Reference |
| AG-270 | HT-29 Xenograft | 100 or 200 mg/kg | Oral Gavage | Not Specified | No significant single-agent effect on tumor growth.[7] | [7] |
| AGI-25696 | KP4 (MTAP-null) Xenograft | 300 mg/kg, daily | Oral Gavage | Not Specified | Substantial reduction in tumor growth.[6] | [6] |
| SCR-7952 | HCT116 (MTAP-/-) Xenograft | 0.5, 1.0, 3.0 mg/kg | Oral Gavage | Not Specified | Dose-dependent tumor growth inhibition. | |
| Compound 28 | HCT116 (MTAP knockout) Xenograft | Not Specified | Subcutaneous & Oral | 5% DMSO/95% hydroxylpropyl β-cyclodextrin (30% w/v) | Induced antitumor response.[8][9][10] | [8][9][10] |
| Compound 30 | HCT116 (MTAP-/-) Xenograft | 10 mg/kg | Intragastric | Not Specified | High plasma drug exposure and antitumor response.[11] | [11] |
Table 2: Pharmacokinetic Parameters of a Representative MAT2A Inhibitor (Compound 30) in Mice
| Parameter | Value |
| Administration Route | Intragastric (i.g.) |
| Dose | 10 mg/kg |
| AUC (Area Under the Curve) | 34,009 ng·h/mL |
Note: This data is for Compound 30 and should be used as a general reference. The pharmacokinetics of this compound may vary.[11]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol is based on a formulation used for a similar small molecule inhibitor.[8] It is critical to determine the solubility and stability of this compound in this vehicle before in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Hydroxypropyl β-cyclodextrin (30% w/v in sterile water), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO (e.g., 5% of the final volume) to dissolve the powder. Vortex or sonicate briefly if necessary.
-
Add the hydroxypropyl β-cyclodextrin solution to the dissolved compound to reach the final desired concentration. The final DMSO concentration should be 5% or less.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be optimized.
-
Draw the required volume for each mouse into individual syringes.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model using an MTAP-deleted cancer cell line.
Materials and Animals:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
MTAP-deleted human cancer cell line (e.g., HCT116 MTAP-/-)
-
Matrigel or a similar basement membrane matrix
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound at the desired dose and schedule (e.g., once daily) via oral gavage.
-
Administer the vehicle control to the control group using the same schedule and volume.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
The primary endpoint is typically tumor growth inhibition.
-
Secondary endpoints can include survival, analysis of biomarkers in tumor tissue (e.g., SAM levels), and assessment of toxicity (e.g., body weight loss, clinical signs of distress).
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study.
-
Mandatory Visualizations
MAT2A Signaling Pathway
Caption: The MAT2A signaling pathway and the mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. cyagen.com [cyagen.com]
- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion (Journal Article) | OSTI.GOV [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Efficacy of Mat2A-IN-1 in Bladder Cancer Cells Using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the principal methyl donor for cellular methylation reactions.[1] These reactions are essential for the regulation of gene expression, protein function, and overall cellular homeostasis.[2] In many cancers, including bladder cancer, there is an elevated demand for SAM to support rapid cell growth and proliferation, making the MAT2A enzyme a promising therapeutic target.[2] Mat2A-IN-1 is a potent and selective inhibitor of MAT2A. By blocking MAT2A activity, this compound depletes intracellular SAM levels, which disrupts downstream methylation events, impairs DNA synthesis, and ultimately inhibits cancer cell growth.[2] This is particularly effective in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, creating a synthetic lethal interaction.[1][3]
These application notes provide detailed protocols for assessing the cytotoxic and anti-proliferative effects of this compound on bladder cancer cells through common cell viability assays, including the MTT, MTS, and Colony Formation assays.
Mechanism of Action: The MAT2A Signaling Pathway
MAT2A converts methionine and ATP into SAM. SAM is then utilized by methyltransferases, such as PRMT5, to methylate various substrates, including histones and splicing factors, which regulate gene expression and mRNA splicing, promoting cell proliferation. Inhibition of MAT2A by this compound leads to decreased SAM levels, subsequent inhibition of PRMT5, DNA damage, and ultimately, apoptosis or cell cycle arrest.[1][3]
References
Application Notes and Protocols: CRISPR Screen to Identify Enhancers of Mat2A-IN-1 Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are essential for the regulation of gene expression, protein function, and overall cellular homeostasis. In many cancers, there is an increased reliance on these methylation processes to support rapid proliferation and survival.[1]
Mat2A-IN-1 is a potent and selective inhibitor of MAT2A, which functions by blocking the enzyme's catalytic activity. This leads to a depletion of intracellular SAM levels, which in turn disrupts essential methylation events, ultimately inhibiting cancer cell growth. A key synthetic lethal relationship has been identified in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of the enzyme PRMT5. The reduction in SAM levels caused by MAT2A inhibition further sensitizes these MTAP-deleted cancer cells to PRMT5 inhibition, leading to selective cell death.
While the synthetic lethal interaction between MAT2A inhibition and MTAP deletion is a promising therapeutic strategy, identifying other genetic factors that can enhance sensitivity to Mat2A inhibitors could broaden their clinical applicability and inform the development of effective combination therapies. A genome-wide CRISPR-Cas9 screen is a powerful, unbiased approach to systematically identify genes whose loss-of-function sensitizes cancer cells to a drug of interest, such as this compound. This application note provides a detailed protocol and workflow for conducting such a screen.
Signaling Pathway
The MAT2A signaling pathway is central to cellular methylation. MAT2A converts methionine and ATP into SAM. SAM then serves as a methyl donor for a variety of methyltransferases, which in turn methylate DNA, RNA, histones, and other proteins. A key downstream effector of MAT2A is PRMT5, which is involved in mRNA splicing and the regulation of gene expression. Inhibition of MAT2A with this compound depletes SAM, leading to reduced PRMT5 activity, defects in RNA splicing, and the induction of DNA damage, ultimately resulting in apoptosis in susceptible cancer cells.
Figure 1: MAT2A Signaling Pathway and Inhibition by this compound.
Experimental Workflow
A pooled, genome-wide CRISPR-Cas9 knockout screen is employed to identify genes that enhance sensitivity to this compound. The general workflow involves transducing a cancer cell line that stably expresses Cas9 with a lentiviral single-guide RNA (sgRNA) library targeting all genes in the human genome. The cell population is then split and treated with either a vehicle control (DMSO) or a sublethal dose of this compound. Over time, cells with sgRNAs targeting genes whose loss confers sensitivity to the drug will be depleted from the this compound-treated population. Genomic DNA is then isolated from both populations, the sgRNA sequences are amplified by PCR, and their relative abundance is quantified by next-generation sequencing (NGS). Genes whose corresponding sgRNAs are significantly depleted in the drug-treated group compared to the control group are identified as enhancers of this compound sensitivity.
Figure 2: Experimental Workflow for a CRISPR Screen to Identify Enhancers of this compound Sensitivity.
Experimental Protocols
Cell Line and Reagents
-
Cell Line: A human cancer cell line with a known sensitivity to Mat2A inhibitors (e.g., an MTAP-deleted cell line such as HCT116 MTAP-/-) that has been engineered to stably express Cas9 nuclease.
-
sgRNA Library: A genome-wide human sgRNA library (e.g., GeCKO v2).
-
Lentiviral Packaging Plasmids: psPAX2 and pMD2.G.
-
Transfection Reagent: Lipofectamine 3000 or equivalent.
-
This compound: Dissolved in DMSO to a stock concentration of 10 mM.
-
Selection Agent: Puromycin.
Lentivirus Production
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool, psPAX2, and pMD2.G using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Titer the lentivirus to determine the optimal volume for transduction at a low multiplicity of infection (MOI) of 0.3.
CRISPR Screen
-
Seed the Cas9-expressing cancer cells at a density that ensures at least 500-fold coverage of the sgRNA library.
-
Transduce the cells with the lentiviral sgRNA library at an MOI of 0.3 to ensure that most cells receive a single sgRNA.
-
After 24 hours, replace the medium with fresh medium containing puromycin to select for successfully transduced cells.
-
Culture the cells under puromycin selection for 3-5 days.
-
After selection, harvest a portion of the cells as the initial time point (T0) reference.
-
Split the remaining cells into two populations: a control group treated with DMSO and a treatment group treated with a predetermined sublethal concentration of this compound (e.g., IC20).
-
Culture the cells for 14-21 days, passaging as needed and maintaining a cell number that preserves library complexity. Replenish the media with fresh DMSO or this compound at each passage.
-
Harvest the cells from both the DMSO and this compound treated groups at the final time point.
Data Analysis
-
Isolate genomic DNA from the T0 and final time point cell pellets.
-
Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
-
Perform next-generation sequencing on the amplified sgRNA libraries.
-
Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Use a bioinformatics tool such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the DMSO-treated population.
-
Rank the genes based on the statistical significance of the depletion of their corresponding sgRNAs.
Data Presentation
The results of the CRISPR screen can be summarized in a table listing the genes whose knockout significantly enhances sensitivity to this compound. The table should include the gene symbol, a brief description of the gene's function, and the statistical metrics from the analysis, such as the log2 fold change (LFC) of sgRNA abundance and the false discovery rate (FDR). A negative LFC indicates depletion of the sgRNA and therefore sensitization to the drug.
Table 1: Top Candidate Genes Enhancing Sensitivity to this compound
| Gene Symbol | Gene Description | Log2 Fold Change (LFC) | False Discovery Rate (FDR) |
| GENE A | Description of Gene A's function | -2.5 | < 0.01 |
| GENE B | Description of Gene B's function | -2.1 | < 0.01 |
| GENE C | Description of Gene C's function | -1.9 | < 0.05 |
| GENE D | Description of Gene D's function | -1.7 | < 0.05 |
| GENE E | Description of Gene E's function | -1.5 | < 0.05 |
Note: This is a hypothetical table for illustrative purposes. The actual genes and values would be determined from the experimental data.
Conclusion
A genome-wide CRISPR-Cas9 screen is a powerful and unbiased method for identifying novel genetic enhancers of sensitivity to this compound. The identification of such genes can provide valuable insights into the mechanisms of action of Mat2A inhibitors and reveal potential biomarkers for patient stratification. Furthermore, the identified genes and their associated pathways may represent promising targets for combination therapies with Mat2A inhibitors, potentially leading to more effective and durable anti-cancer treatments. The detailed protocol and workflow provided in this application note serve as a comprehensive guide for researchers aiming to perform such a screen.
References
Application Notes and Protocols for High-Throughput Screening with MAT2A Inhibitors in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing potent and selective MAT2A (Methionine Adenosyltransferase 2A) inhibitors, exemplified by compounds like Mat2A-IN-1, in high-throughput screening (HTS) for the discovery of novel cancer therapeutics.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions.[1][2] These reactions, including the methylation of DNA, RNA, histones, and other proteins, are essential for regulating gene expression and cellular homeostasis.[1][3] In many cancers, there is an increased reliance on these methylation processes for rapid growth and proliferation.[1]
A significant breakthrough in oncology research has been the identification of MAT2A as a synthetic lethal target in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[4][5] MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers.[5][6] This genetic alteration leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the function of protein arginine methyltransferase 5 (PRMT5).[7] Consequently, these cancer cells become highly dependent on MAT2A to produce sufficient SAM to maintain PRMT5 activity, creating a therapeutic vulnerability.[3][7]
Potent and selective allosteric inhibitors of MAT2A, such as AG-270, have been developed and demonstrate significant anti-proliferative activity in MTAP-deleted cancer cells both in vitro and in vivo.[5][8] These inhibitors function by binding to a site distinct from the substrate-binding pocket, effectively locking the enzyme in an inactive conformation and preventing the release of SAM.[5] This leads to a reduction in cellular SAM levels, further inhibition of PRMT5 activity, perturbations in mRNA splicing, and ultimately, DNA damage and cell death in MTAP-deficient tumors.[6][9]
High-throughput screening (HTS) plays a pivotal role in the discovery of novel MAT2A inhibitors. Biochemical and cell-based assays are employed to screen large compound libraries to identify hits that can be further optimized into lead compounds and clinical candidates.
MAT2A Signaling Pathway and Mechanism of Inhibition
The core function of MAT2A is the conversion of methionine and ATP into SAM.[10] SAM is then utilized by methyltransferases to donate a methyl group to various substrates. The inhibition of MAT2A disrupts this fundamental process, leading to a cascade of downstream effects, particularly in MTAP-deleted cancer cells.
Caption: MAT2A signaling pathway and inhibitor mechanism of action.
Quantitative Data of Representative MAT2A Inhibitors
The following table summarizes the in vitro potency of several well-characterized MAT2A inhibitors.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| PF-9366 | MAT2A | 420 | - | [11] |
| AG-270 | MAT2A | 68.3 | - | [12] |
| SCR-7952 | MAT2A | 18.7 | - | [12] |
| Compound 9 | MAT2A | 20 | HAP1 MTAP-/- | [13] |
High-Throughput Screening Protocols
The following protocols outline two common HTS assays for identifying and characterizing MAT2A inhibitors.
Biochemical HTS using a Colorimetric Assay
This assay measures the amount of inorganic phosphate (Pi) produced during the MAT2A-catalyzed reaction. The amount of Pi is directly proportional to MAT2A activity.
Experimental Workflow:
Caption: Workflow for a biochemical HTS assay.
Detailed Protocol:
This protocol is adapted from commercially available MAT2A inhibitor screening assay kits.[2][14]
Materials:
-
Purified recombinant MAT2A enzyme
-
ATP solution
-
L-Methionine solution
-
5x MAT2A Assay Buffer
-
Colorimetric Detection Reagent (e.g., Malachite Green-based)
-
Test compounds (e.g., this compound) and controls (e.g., AG-270)
-
384-well microplates
-
Plate reader capable of measuring absorbance
Procedure:
-
Assay Buffer Preparation: Prepare 1x MAT2A Assay Buffer by diluting the 5x stock with sterile water.
-
Compound Plating:
-
Prepare serial dilutions of test compounds and positive controls in 1x MAT2A Assay Buffer containing a final DMSO concentration that does not exceed 1%.
-
Add 5 µL of the diluted compounds or controls to the wells of a 384-well plate.
-
For "Positive Control" (no inhibition) and "Blank" wells, add 5 µL of 1x MAT2A Assay Buffer with the same final DMSO concentration.
-
-
Enzyme Addition:
-
Dilute the MAT2A enzyme to the desired concentration in 1x MAT2A Assay Buffer.
-
Add 10 µL of the diluted MAT2A enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Add 10 µL of 1x MAT2A Assay Buffer to the "Blank" wells.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 30 minutes.
-
Substrate Addition:
-
Prepare a Master Mix containing ATP and L-Methionine in 1x MAT2A Assay Buffer.
-
Add 10 µL of the Master Mix to all wells to initiate the enzymatic reaction.
-
-
Enzymatic Reaction: Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Detection:
-
Add 25 µL of Colorimetric Detection Reagent to each well to stop the reaction.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
-
Data Acquisition: Measure the absorbance at a wavelength appropriate for the detection reagent (e.g., 620 nm).
-
Data Analysis:
-
Subtract the absorbance of the "Blank" from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "Positive Control".
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based HTS for Antiproliferative Activity
This assay assesses the ability of MAT2A inhibitors to selectively inhibit the proliferation of MTAP-deleted cancer cells.
Experimental Workflow:
Caption: Workflow for a cell-based HTS assay.
Detailed Protocol:
Materials:
-
MTAP-deleted cancer cell line (e.g., HCT-116 MTAP-/-)
-
MTAP-wildtype cancer cell line (e.g., HCT-116) for selectivity assessment
-
Appropriate cell culture medium and supplements
-
Test compounds (e.g., this compound) and controls
-
384-well, white, clear-bottom microplates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count the MTAP-deleted and MTAP-wildtype cells.
-
Seed the cells into 384-well plates at a predetermined optimal density (e.g., 500-1000 cells/well) in 40 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 10 µL of the diluted compounds to the respective wells.
-
Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor.
-
-
Incubation: Incubate the plates for an extended period (e.g., 72 to 120 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add 25 µL of the cell viability reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the percent cell growth inhibition versus the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) for each compound in both cell lines to assess potency and selectivity.
-
Conclusion
The targeted inhibition of MAT2A represents a promising therapeutic strategy for the treatment of MTAP-deleted cancers. The high-throughput screening protocols detailed in these application notes provide a robust framework for the identification and characterization of novel MAT2A inhibitors like this compound. By employing both biochemical and cell-based assays, researchers can effectively screen large compound libraries, determine inhibitor potency and selectivity, and advance promising candidates through the drug discovery pipeline.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion (Journal Article) | OSTI.GOV [osti.gov]
- 6. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. probiologists.com [probiologists.com]
- 12. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with Mat2A-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These methylation events are essential for the proper function of DNA, RNA, and proteins, and by extension, for the regulation of gene expression and cell cycle progression.[1] In numerous cancer types, an elevated expression of MAT2A is observed, highlighting its potential as a therapeutic target.[1][2]
Mat2A-IN-1 is a potent and selective inhibitor of MAT2A. By blocking the activity of this enzyme, this compound depletes the intracellular pool of SAM. This disruption of methylation processes has significant downstream consequences, including the modulation of key cell cycle regulatory proteins. Notably, inhibition of MAT2A has been shown to upregulate the expression of cyclin-dependent kinase inhibitors such as p21 and downregulate the expression of cyclins like Cyclin D1.[3] This cascade of events ultimately leads to cell cycle arrest, primarily in the G1 phase, thereby inhibiting the proliferation of cancer cells.[2][3]
These application notes provide a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining.
Data Presentation
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 0 | 55.3 | 35.1 | 9.6 |
| PF-9366 | 10 | 68.2 | 20.5 | 11.3 |
| PF-9366 | 15 | 75.4 | 12.3 | 12.3 |
Data is representative and adapted from a study on PF-9366 in MLL-AF4 cells for illustrative purposes.[1]
Signaling Pathway of this compound Induced Cell Cycle Arrest
Caption: Signaling pathway of this compound induced G1 cell cycle arrest.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Experimental Protocols
Materials and Reagents
-
This compound (and appropriate solvent, e.g., DMSO)
-
Cell line of interest (e.g., cancer cell line with known Mat2A expression)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Cell Culture and Treatment
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not reach confluency during the experiment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the following day, treat the cells with various concentrations of this compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound treatment).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Harvesting and Fixation
-
After the treatment period, collect the culture medium (which may contain floating/apoptotic cells).
-
Wash the adherent cells with PBS.
-
Harvest the adherent cells by trypsinization.
-
Combine the harvested cells with the collected culture medium from step 1.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in a small volume of ice-cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%. This step is crucial for proper fixation and to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes for fixation. For long-term storage, cells can be kept in 70% ethanol at -20°C.
Propidium Iodide Staining
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5-10 minutes to pellet the cells.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS to remove any residual ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to ensure that only DNA is stained by PI.
-
Add the PI staining solution to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.
Flow Cytometry Acquisition and Analysis
-
Analyze the stained cells on a flow cytometer.
-
Use a laser appropriate for PI excitation (e.g., 488 nm) and collect the emission signal in the appropriate detector (e.g., ~617 nm).
-
Set the flow rate to low to ensure high-quality data.
-
Collect a sufficient number of events (e.g., at least 10,000-20,000 single-cell events) for each sample.
-
Use a dot plot of the PI signal area versus height or width to gate on single cells and exclude doublets and aggregates.
-
Analyze the cell cycle distribution of the single-cell population using appropriate software (e.g., FlowJo, ModFit LT). The software will model the histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of methionine adenosyltransferase II alpha (MAT2A) in gastric cancer and induction of cell cycle arrest and apoptosis in SGC-7901 cells by shRNA-mediated silencing of MAT2A gene [pubmed.ncbi.nlm.nih.gov]
- 3. MAT2A Knockdown Enhances Recombinant Protein Expression in Transgenic CHO Cells Through Regulation of Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Immunofluorescence Staining for DNA Damage Following Mat2A-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[1] In certain cancers, particularly those with a co-deletion of the MTAP gene, cancer cells become highly dependent on MAT2A for survival and proliferation.[2][3] Mat2A-IN-1 is a potent and selective inhibitor of MAT2A. By blocking MAT2A, the inhibitor reduces intracellular SAM levels, which subsequently impairs the activity of methyltransferases like PRMT5.[3] This disruption leads to defects in mRNA splicing, mitotic stress, and ultimately, the induction of DNA damage, providing a promising therapeutic strategy.[2][3][4]
This application note provides a detailed protocol for the detection and quantification of DNA double-strand breaks (DSBs) using immunofluorescence staining of key DNA damage response (DDR) markers, γH2AX and 53BP1, in cells treated with this compound. Phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest events in the cellular response to DSBs, forming discrete nuclear foci that correspond to individual break sites.[5][6] The p53-binding protein 1 (53BP1) is another crucial protein that is recruited to DSB sites and plays a significant role in DNA repair pathway choice.[6][7]
Signaling Pathway from this compound to DNA Damage
The inhibition of MAT2A by this compound initiates a cascade of events culminating in DNA damage. This pathway highlights a synthetic lethal approach in MTAP-deleted cancers.
Caption: this compound signaling pathway leading to DNA damage.
Principle of the Assay
Upon the formation of DNA double-strand breaks induced by this compound treatment, histone H2AX is rapidly phosphorylated at Serine 139 (γH2AX) at the damage site.[5] Concurrently, 53BP1 is recruited to these sites.[7] These localized accumulations of DDR proteins can be visualized as distinct puncta, or foci, within the nucleus using specific primary antibodies and fluorescently labeled secondary antibodies. The number of foci per nucleus is directly proportional to the number of DSBs, allowing for a quantitative assessment of DNA damage.[8][9] Nuclear counterstaining, typically with DAPI, is used to identify individual nuclei for analysis.
Representative Data
The following table presents representative quantitative data for γH2AX foci formation in a hypothetical cancer cell line sensitive to this compound. Data is presented as the mean number of foci per cell ± standard deviation (SD).
| Treatment Group | Concentration (nM) | Time (hours) | Mean γH2AX Foci per Cell (± SD) |
| Vehicle Control (DMSO) | 0 | 48 | 2.1 ± 1.5 |
| This compound | 100 | 24 | 8.5 ± 3.2 |
| This compound | 100 | 48 | 15.7 ± 4.8 |
| This compound | 500 | 48 | 24.3 ± 6.1 |
Experimental Workflow
The overall workflow for immunofluorescence staining of DNA damage markers is a multi-step process requiring careful attention to detail at each stage.
Caption: Experimental workflow for DNA damage immunofluorescence.
Detailed Experimental Protocols
This protocol is optimized for cultured mammalian cells grown on glass coverslips.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., MTAP-deleted cell line)
-
Culture Medium: As required for the specific cell line
-
This compound: Stock solution in DMSO
-
Coverslips: 18 mm glass coverslips, sterilized
-
Plates: 12-well or 6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (prepare fresh)
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies:
-
Mouse monoclonal anti-γH2AX (Ser139) antibody
-
Rabbit polyclonal anti-53BP1 antibody
-
-
Secondary Antibodies:
-
Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Alexa Fluor 594-conjugated goat anti-rabbit IgG
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL)
-
Mounting Medium: Anti-fade mounting medium (e.g., Vectashield)
-
Microscope: Fluorescence or confocal microscope with appropriate filters
Protocol 1: Cell Culture and Treatment
-
Place sterile glass coverslips into the wells of a 12-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in the complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the medium from the wells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
Protocol 2: Immunofluorescence Staining
Note: Perform all washing steps gently to avoid dislodging cells.
-
Fixation:
-
Permeabilization:
-
Add 1 mL of Permeabilization Buffer (0.2% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.[10] This step is crucial for allowing antibodies to access nuclear proteins.
-
Aspirate the buffer and wash three times with PBS.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-γH2AX and anti-53BP1) to their predetermined optimal concentration in Blocking Buffer.
-
Aspirate the Blocking Buffer and add 200-300 µL of the primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.[6]
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution.
-
Wash the coverslips three times with PBS, 5 minutes for each wash.
-
Dilute the fluorescently-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-mouse and Alexa Fluor 594 anti-rabbit) in Blocking Buffer. From this point on, protect the coverslips from light.
-
Add 200-300 µL of the secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature in the dark.[11]
-
-
Nuclear Counterstaining:
-
Aspirate the secondary antibody solution.
-
Wash the coverslips three times with PBS in the dark.
-
Add 1 mL of DAPI solution (1 µg/mL in PBS) and incubate for 5 minutes at room temperature.
-
Wash once with PBS.
-
-
Mounting:
-
Using fine-tipped forceps, carefully remove the coverslips from the wells.
-
Briefly rinse the coverslips in distilled water to remove salt crystals.
-
Wick away excess water with the edge of a laboratory wipe.
-
Place a small drop of anti-fade mounting medium onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry. Store slides at 4°C in the dark.
-
Protocol 3: Image Acquisition and Analysis
-
Image Acquisition:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Use appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green for γH2AX), and Alexa Fluor 594 (red for 53BP1).
-
Capture images from at least 10 random fields of view for each condition. Ensure that the exposure settings are kept constant across all samples being compared.
-
-
Quantification of Foci:
-
The number of γH2AX or 53BP1 foci per nucleus can be quantified using image analysis software such as ImageJ or CellProfiler.[12]
-
General Steps for Quantification (using ImageJ/Fiji):
-
Open the multi-channel image.
-
Use the DAPI channel to define the nuclear area for each cell (Region of Interest, ROI).
-
On the γH2AX or 53BP1 channel, use functions like "Find Maxima" or "Analyze Particles" after appropriate thresholding to count the distinct foci within each nuclear ROI.
-
Count at least 50-100 nuclei per condition for statistical significance.[13]
-
Calculate the average number of foci per nucleus for each treatment group.
-
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background/Non-specific Staining | Insufficient blocking or washing. | Increase blocking time to 90 minutes. Increase the number and duration of wash steps. Consider using a wash buffer with a mild detergent (e.g., 0.05% Tween-20 in PBS).[12] |
| Weak or No Signal | Primary antibody concentration too low. | Optimize antibody concentration through a titration experiment. |
| Inefficient permeabilization. | Increase Triton X-100 concentration to 0.5% or extend permeabilization time to 15 minutes. | |
| Uneven Staining | Cells became dry during the procedure. | Ensure coverslips remain covered in solution at all times. Use a humidified chamber for incubation steps.[12] |
| Difficulty Counting Foci | Foci are overlapping or too dim. | Use a higher magnification objective. For overlapping foci, consider acquiring Z-stacks on a confocal microscope. Adjust image thresholding carefully during analysis. |
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 6. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of radiation-induced DNA double strand break repair foci to evaluate and predict biological responses to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. crpr-su.se [crpr-su.se]
- 13. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to MAT2A-IN-1 Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Mat2A-IN-1 and other MAT2A inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1] SAM is the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, and proteins, which are essential for regulating gene expression and other cellular processes.[1][2] By inhibiting MAT2A, this compound depletes the intracellular pool of SAM, leading to the disruption of these vital methylation events and ultimately inhibiting cancer cell growth and proliferation.[2]
Q2: Why are cancers with MTAP deletion particularly sensitive to MAT2A inhibitors?
This sensitivity is due to a concept called synthetic lethality. The gene for methylthioadenosine phosphorylase (MTAP) is frequently co-deleted with the tumor suppressor gene CDKN2A in about 15% of all cancers.[3][4] MTAP is responsible for salvaging methionine from methylthioadenosine (MTA), a byproduct of polyamine synthesis. In MTAP-deleted cancer cells, MTA accumulates to high levels.[3] This accumulated MTA is a natural inhibitor of another enzyme, protein arginine methyltransferase 5 (PRMT5).[3] The partial inhibition of PRMT5 by MTA makes these cancer cells highly dependent on a steady supply of SAM for the remaining PRMT5 activity. When MAT2A is inhibited by a drug like this compound, the SAM levels drop, leading to a further and critical reduction in PRMT5 activity, which results in selective cell death in these MTAP-deleted cancer cells.[3][5]
Q3: What are the expected downstream effects of MAT2A inhibition?
The primary downstream effect is a reduction in intracellular SAM levels.[5] This leads to the inhibition of SAM-dependent methyltransferases, most notably PRMT5. A key pharmacodynamic biomarker of PRMT5 inhibition is a decrease in symmetric dimethylarginine (SDMA) levels on proteins.[6] Additionally, MAT2A inhibition can lead to defects in mRNA splicing, induction of DNA damage, cell cycle arrest, and cellular senescence.[4][5][7]
Q4: What are some common toxicities observed with MAT2A inhibitors in clinical trials?
In a phase 1 trial of the MAT2A inhibitor AG-270, common treatment-related toxicities included reversible increases in liver function tests, thrombocytopenia, anemia, and fatigue.[6]
Troubleshooting Guides
Issue 1: Reduced or No Efficacy of this compound in a Supposedly Sensitive MTAP-Deleted Cell Line
| Potential Cause | Troubleshooting Steps |
| Incorrect MTAP Status | 1. Confirm the MTAP deletion status of your cell line using PCR, Western blot, or genomic sequencing. Cell line identity can drift with passage, so periodic verification is recommended.[8] |
| Cell Culture Conditions | 1. Ensure optimal cell health. Stressed or unhealthy cells may respond differently to treatment.[9] 2. Check for mycoplasma contamination, which can alter cellular metabolism and drug response.[8] 3. High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a consistent and low passage range.[8] |
| Inhibitor Instability/Degradation | 1. Prepare fresh stock solutions of this compound. Some compounds can be unstable with repeated freeze-thaw cycles. 2. Mat2A can be unstable at low concentrations. The presence of its binding partner, MAT2B, can improve its stability.[10] Changes in the expression of these proteins could affect inhibitor efficacy. |
| Development of Acquired Resistance | 1. If the cell line was previously sensitive, it might have developed resistance through continuous exposure.[11] 2. Investigate potential resistance mechanisms such as upregulation of bypass pathways or drug efflux pumps.[11] |
Issue 2: Inconsistent or No Reduction in SAM or SDMA Levels After Treatment
| Potential Cause | Troubleshooting Steps |
| Suboptimal Treatment Conditions | 1. Optimize the concentration of this compound. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Optimize the treatment duration. The reduction of SAM and SDMA is time-dependent. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.[12] |
| Issues with Sample Preparation | 1. Ensure rapid and efficient cell lysis to prevent the degradation of proteins and metabolites. Keep samples on ice throughout the process. 2. For SAM measurement, use an appropriate extraction protocol to ensure the stability of the metabolite.[13] |
| Western Blotting Problems (for SDMA) | 1. Confirm the quality of your primary antibody against SDMA. Run positive and negative controls. For example, cells treated with a general methylation inhibitor like AdOx can serve as a positive control for SDMA reduction.[14] 2. Ensure efficient protein transfer from the gel to the membrane. 3. Use an appropriate blocking buffer and antibody incubation conditions as recommended by the antibody supplier.[15] |
| High Methionine Levels in Media | 1. High levels of methionine, the substrate for MAT2A, could potentially compete with the inhibitor's effect.[16] Consider using a medium with a physiological concentration of methionine for your experiments. |
Quantitative Data Summary
The following table summarizes publicly available data on various MAT2A inhibitors.
| Inhibitor | IC50 (Enzymatic Assay) | IC50 (MTAP-null Cancer Cells) | Notes |
| PF-9366 | 420 nM[3] | - | The first commercially available MAT2A inhibitor.[3] |
| AG-270 | - | - | A first-in-class inhibitor that has been evaluated in a Phase 1 clinical trial (NCT03435250).[6][7] |
| IDE397 | - | - | A small molecule inhibitor of MAT2A assessed in a Phase 1 trial (NCT04794699).[17] |
| Compound 8 | 18 nM[18] | 52 nM[18] | A potent inhibitor with high oral bioavailability in mice.[18] |
| Compound 28 | - | - | Showed significant in vivo potency and induced tumor regression in a xenograft model.[18] |
| A10 | 6.8 µM[11] | - | Identified through virtual screening.[11] |
| A11 | 4.6 µM[11] | - | Identified through virtual screening.[11] |
| Compound 17 | - | - | Showed 58.4% tumor growth inhibition in a xenograft model.[11] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Signaling Pathways and Experimental Workflows
References
- 1. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular viability assay [bio-protocol.org]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 5. broadpharm.com [broadpharm.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. google.com [google.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 14. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit mAb mix | Cell Signaling Technology [cellsignal.com]
- 15. Troubleshooting | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Mat2A Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of Mat2A inhibitors, exemplified by compounds discussed in recent literature. This resource is intended for researchers, scientists, and drug development professionals utilizing these inhibitors in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of Mat2A inhibitors?
While many Mat2A inhibitors are designed for high selectivity, some have been reported to have off-target activities. For instance, the clinical candidate AG-270 has been shown to inhibit UDP-glucuronosyltransferase 1A1 (UGT1A1) with an IC50 of 1.1 µM, which has been associated with hyperbilirubinemia.[1] Another early inhibitor, PF-9366, was observed to cause an upregulation of Mat2A expression, which could be considered an indirect cellular response that may complicate the interpretation of results.[1][2]
Q2: How can I determine if the observed phenotype in my experiment is due to an on-target or off-target effect of a Mat2A inhibitor?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A recommended approach involves a combination of experimental controls and orthogonal validation methods. The following workflow can be used to investigate unexpected experimental outcomes.
Caption: Troubleshooting logic for unexpected experimental outcomes.
Q3: My cells are showing higher-than-expected toxicity. Could this be an off-target effect?
Yes, unexpected toxicity can be a sign of off-target activity. It is important to compare the cytotoxic IC50 of the inhibitor in your cell line with its biochemical IC50 for Mat2A and its cellular IC50 for SAM reduction. A significant discrepancy between these values may suggest that the observed toxicity is not solely driven by Mat2A inhibition. For example, some Mat2A inhibitors have shown weaker anti-proliferative effects than their enzymatic potency would suggest, while others might show toxicity that does not correlate with on-target engagement.[3]
Troubleshooting Guides
Issue 1: Inconsistent results between different Mat2A inhibitors.
Possible Cause: Different Mat2A inhibitors possess distinct selectivity profiles. While they share a common primary target, their off-target interactions can vary significantly, leading to different phenotypic outcomes.
Troubleshooting Steps:
-
Compare Selectivity Data: If available, review the kinome scan or broad panel profiling data for the inhibitors being used.
-
Use a Rescue Agent: As a control, determine if the effects of both inhibitors can be rescued by the addition of exogenous S-adenosylmethionine (SAM), the product of the Mat2A enzyme. An on-target effect should be at least partially rescuable.
-
Perform Target Knockdown: Use siRNA or shRNA to knock down Mat2A and observe if the phenotype recapitulates the effects of the inhibitors.
Issue 2: Observed phenotype does not correlate with MTAP status of the cells.
Background: The primary on-target mechanism of Mat2A inhibitors is to induce synthetic lethality in cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][4][5] This is because MTAP-deleted cells have an accumulation of methylthioadenosine (MTA), which is a natural inhibitor of the enzyme PRMT5.[3][5] This makes these cells more sensitive to the reduction in SAM levels caused by Mat2A inhibition.[3][5]
Possible Cause: If an inhibitor shows potent activity in MTAP-wildtype cells, it may be due to a potent off-target effect that is independent of the Mat2A-PRMT5 synthetic lethal axis.
Troubleshooting Steps:
-
Isogenic Cell Line Comparison: Test the inhibitor in a pair of isogenic cell lines that differ only in their MTAP status (MTAP-deleted vs. MTAP-wildtype). A highly selective on-target inhibitor should show significantly greater potency in the MTAP-deleted line.
-
Measure SAM and SDMA levels: In both cell lines, measure the levels of SAM (the product of Mat2A) and symmetric dimethylarginine (SDMA), a marker of PRMT5 activity.[1] An on-target effect should lead to a reduction in both SAM and SDMA.
-
Investigate Alternative Pathways: If the inhibitor is potent in MTAP-wildtype cells, consider investigating its effect on other pathways known to be involved in cell proliferation and survival.
Quantitative Data on Mat2A Inhibitors
The following tables summarize key quantitative data for representative Mat2A inhibitors discussed in the literature.
Table 1: On-Target Potency and Off-Target Activity of AG-270
| Target | IC50 | Assay Type | Reference |
| Mat2A | Not specified | Biochemical | [1] |
| UGT1A1 | 1.1 µM | Biochemical | [1] |
Table 2: Comparative Potency of Various Mat2A Inhibitors
| Inhibitor | Mat2A Enzymatic IC50 | HCT116 MTAP-/- Cellular IC50 | Reference |
| SCR-7952 | More potent than AG-270 | 34.4 nM | [1] |
| AG-270 | Not specified | 300.4 nM | [1] |
| PF-9366 | 420 nM | 10 µM (Huh-7 cells) | [1] |
| Compound 17 | 0.43 µM | 1.4 µM | [2] |
Key Experimental Protocols
Protocol 1: Biochemical Assay for Mat2A Activity
This protocol is based on the principle of detecting the production of S-adenosylmethionine (SAM) or the consumption of ATP.
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant Mat2A enzyme, L-methionine, and ATP in an appropriate assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl2, and 1 mM TCEP).[6]
-
Inhibitor Addition: Add the Mat2A inhibitor at various concentrations to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding one of the substrates (e.g., ATP).
-
Detection: The reaction progress can be monitored using various methods, such as a colorimetric assay that measures the amount of free phosphate released from the ATP-to-SAM conversion.[7][8]
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a suitable model.
Protocol 2: Cellular Proliferation Assay
This assay is used to determine the effect of the inhibitor on cell viability.
-
Cell Plating: Seed cells (e.g., HCT116 MTAP-deleted) in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with a serial dilution of the Mat2A inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[2]
-
Viability Assessment: Measure cell viability using a reagent such as Cell Counting Kit-8 (CCK8) or resazurin.
-
Data Analysis: Determine the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
On-Target Signaling Pathway of Mat2A Inhibition in MTAP-Deleted Cancers
The following diagram illustrates the intended mechanism of action for a Mat2A inhibitor in MTAP-deleted cancer cells.
References
- 1. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. probiologists.com [probiologists.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Mat2A-IN-1 In Vivo Delivery and Pharmacokinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mat2A inhibitors, with a focus on Mat2A-IN-1, in in vivo experimental settings. The information is designed to assist scientists and drug development professionals in overcoming common challenges related to formulation, delivery, and pharmacokinetic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation and Administration
Q1: My Mat2A inhibitor has poor aqueous solubility. How can I formulate it for in vivo administration?
A1: Poor solubility is a common challenge for many small molecule inhibitors. For Mat2A inhibitors, several strategies have been successfully employed in preclinical studies. One common approach is the use of co-solvents and excipients. For example, a formulation of 5% DMSO and 95% hydroxylpropyl β-cyclodextrin (30% w/v) has been used for both intravenous (IV) and oral (PO) administration in rats.[1] For subcutaneous (SC) delivery, especially for compounds with lower solubility, a suspension formulation using 0.5% w/v hydroxypropylmethylcellulose and 0.1% w/v Tween 80 can be effective, as it may provide dissolution rate-limited kinetics, prolonging the plasma half-life.[1]
Q2: I am observing rapid clearance of my Mat2A inhibitor in mice. What could be the reason and how can I address this?
A2: High in vivo clearance, particularly in mice, can be attributed to rapid metabolism. It has been observed that in vitro mouse metabolism of some Mat2A inhibitors is significantly higher than in rats or humans, which correlates with higher in vivo clearance.[1] To overcome this, you might consider alternative dosing strategies. For instance, subcutaneous administration of a suspension formulation can sometimes lower the maximum concentration (Cmax) and prolong the half-life.[1] Additionally, it is crucial to assess the metabolic stability of your specific inhibitor in liver microsomes from different species early in development to anticipate and plan for such species-specific differences.
Q3: What are the recommended routes of administration for Mat2A inhibitors in vivo?
A3: The choice of administration route depends on the experimental goals and the physicochemical properties of the inhibitor. Several routes have been successfully used for Mat2A inhibitors in preclinical models:
-
Oral (PO): Many newer Mat2A inhibitors have been optimized for oral bioavailability.[2][3] This is often the preferred route for mimicking clinical administration.
-
Intravenous (IV): IV administration is used to achieve 100% bioavailability and is useful for initial pharmacokinetic studies to determine parameters like clearance and volume of distribution.[1]
-
Subcutaneous (SC): As mentioned, SC injection of a suspension can be a strategy to achieve prolonged exposure for compounds with high clearance.[1]
Pharmacokinetics and Pharmacodynamics
Q4: How can I confirm that my Mat2A inhibitor is engaging its target in vivo?
A4: Target engagement can be assessed by measuring the downstream pharmacodynamic (PD) biomarkers. Inhibition of Mat2A leads to a decrease in the universal methyl donor S-adenosylmethionine (SAM).[2][4] Therefore, quantifying SAM levels in tumor tissue or surrogate tissues after treatment is a direct measure of target engagement. A significant reduction in tumor SAM levels indicates that the inhibitor is reaching its target and exerting its enzymatic inhibitory activity.[2] Another downstream marker that can be measured is the level of symmetric dimethyl arginine (SDMA), which is a product of PRMT5 activity; PRMT5 is dependent on SAM.[4]
Q5: I am not observing the expected anti-tumor efficacy in my xenograft model despite confirming target engagement. What could be the issue?
A5: A lack of efficacy despite target engagement can be due to several factors. One possibility is a feedback mechanism. It has been reported that inhibition of Mat2A can lead to the upregulation of Mat2A gene expression, which may blunt the anti-proliferative effect.[1][2] A more potent compound might be needed to overcome this feedback loop.[1] Another consideration is the specific genetic context of your cancer model. Mat2A inhibitors have shown the most promise in cancers with MTAP deletions, where they induce synthetic lethality.[2][4] Ensure your chosen cell line or xenograft model has the appropriate genetic background (i.e., MTAP-null) for sensitivity to Mat2A inhibition.
Q6: What are some key pharmacokinetic parameters I should expect for a Mat2A inhibitor?
A6: Pharmacokinetic parameters can vary significantly between different Mat2A inhibitors and animal species. However, based on published data for several tool compounds, you can find a range of values. The tables below summarize key pharmacokinetic parameters for different Mat2A inhibitors.
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetic Parameters of Selected Mat2A Inhibitors
| Compound | Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Compound 28 | Mouse | PO | 50 mg/kg | - | - | - | - | [1] |
| SC | 50 mg/kg | ~1500 | ~4 | ~25000 | - | [1] | ||
| Compound 31 | Mouse | PO | 50 mg/kg | ~4000 | ~0.5 | ~10000 | - | [1] |
| SC | 50 mg/kg | ~3000 | ~0.5 | ~8000 | - | [1] | ||
| Compound 30 | Mouse | PO | 10 mg/kg | 1570 | 2 | 14800 | 78.1 | [2] |
| Rat | PO | 10 mg/kg | 2160 | 4 | 33100 | 79.2 | [2] | |
| Dog | PO | 10 mg/kg | 1400 | 1.3 | 11500 | 61.5 | [2] | |
| Compound 8 | Mouse | PO | 10 mg/kg | 2153 | 0.5 | 11718 | 116 | [3] |
| Compound 28 (amide) | Mouse | PO | 10 mg/kg | 4118 | 2 | 41192 | - | [3] |
Note: '-' indicates data not available in the cited source.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Cell Line Selection: Choose an appropriate cancer cell line with a homozygous deletion of the MTAP gene (e.g., HCT-116 MTAP-knockout).
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the Mat2A inhibitor and vehicle according to the planned dosing schedule, route, and formulation.
-
Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and collect tumor and plasma samples for pharmacodynamic and pharmacokinetic analysis.
Protocol 2: Pharmacokinetic Study in Mice
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).
-
Drug Administration: Administer the Mat2A inhibitor via the desired route (e.g., a single oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the Mat2A inhibitor in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters like Cmax, Tmax, AUC, half-life, and bioavailability (if both IV and oral data are available).
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of Mat2A inhibitors in MTAP-deleted cancers.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: A typical workflow for an in vivo pharmacokinetic study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
How to address Mat2A-IN-1 induced upregulation of MAT2A expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mat2A-IN-1 and investigating its effects on MAT2A expression.
Frequently Asked Questions (FAQs)
Q1: We observed an upregulation of MAT2A mRNA and protein levels after treating our cells with this compound. Is this an expected outcome?
A1: Yes, this can be an expected outcome. Inhibition of MAT2A enzymatic activity by this compound leads to a depletion of intracellular S-adenosylmethionine (SAM).[1] This depletion can trigger a compensatory feedback mechanism, resulting in the upregulation of MAT2A expression at both the mRNA and protein levels.[2][3] This phenomenon has been observed with other MAT2A inhibitors as well.[2]
Q2: What is the underlying mechanism for the feedback upregulation of MAT2A expression?
A2: The upregulation of MAT2A is a multi-layered regulatory response to low intracellular SAM levels. The primary mechanisms include:
-
Post-transcriptional Regulation: In response to low SAM, the splicing of a retained intron in the MAT2A pre-mRNA is enhanced. This process is regulated by the methyltransferase-like 16 (METTL16) protein and leads to increased production of mature, translatable MAT2A mRNA.[3] Additionally, low SAM levels can lead to increased stability of the MAT2A mRNA.[3]
-
Transcriptional Regulation: While post-transcriptional regulation is a key driver, transcriptional pathways involving factors like NF-κB and AP-1 can also contribute to increased MAT2A gene expression in certain cellular contexts, such as in response to inflammatory signals or growth factors.
Q3: Will the upregulation of MAT2A compromise the inhibitory effect of this compound?
A3: While a compensatory upregulation of the target protein can sometimes reduce the efficacy of an inhibitor, potent allosteric inhibitors of MAT2A, such as AG-270, have been shown to maintain their anti-proliferative effects despite this feedback mechanism.[2][4] The continuous presence of the inhibitor can keep the increased pool of MAT2A enzyme in an inactive state. However, the extent of this compensation may vary depending on the cell type, inhibitor concentration, and duration of treatment.
Q4: What are the expected downstream consequences of MAT2A inhibition, despite the upregulation of its expression?
A4: Despite the increase in MAT2A protein levels, effective inhibition of its enzymatic activity will lead to:
-
Decreased intracellular levels of S-adenosylmethionine (SAM).[5]
-
Disruption of cellular methylation reactions, including histone and protein methylation.
-
Inhibition of cell proliferation, particularly in cancer cells with MTAP deletions.[6]
-
Induction of cell cycle arrest and apoptosis in sensitive cell lines.
Troubleshooting Guides
Issue 1: Inconsistent or No Upregulation of MAT2A Observed
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Titrate this compound to determine the optimal concentration for SAM depletion in your cell line. An insufficient concentration may not trigger the feedback loop. |
| Incorrect Timepoint for Analysis | The feedback upregulation is a dynamic process. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the peak of MAT2A expression. |
| Cell Line-Specific Differences | The magnitude of the feedback response can vary between cell lines. Confirm the effect in a positive control cell line known to exhibit this response. |
| Issues with Western Blot or RT-qPCR | Refer to the detailed troubleshooting sections in the experimental protocols below. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells and plates. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially for small volumes of inhibitor stock solutions. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for critical experiments, as they are more prone to evaporation and temperature fluctuations. |
| Inconsistent Lysis or RNA Extraction | Standardize lysis and extraction procedures to ensure uniform sample quality. |
Quantitative Data Summary
Table 1: Inhibitory Activity of Selected MAT2A Inhibitors
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| AG-270 | 14 | Biochemical | [6] |
| SCR-7952 | 18.7 | Biochemical | [6] |
| PF-9366 | 420 | Biochemical | [6] |
| Compound 28 | 25 | Cellular (SDMA) | [4] |
| Compound 2 | 1500 | Biochemical | [7] |
Table 2: Reported Upregulation of MAT2A Expression Following Inhibition
| Inhibitor | Cell Line | Fold Change in MAT2A mRNA | Fold Change in MAT2A Protein | Reference |
| PF-9366 | MLLr leukemia cells | Upregulated (qualitative) | Upregulated (qualitative) | Upregulation of MAT2A expression after PF-9366 treatment has been noted, potentially as a feedback mechanism. |
| Methionine Depletion | Not specified | Upregulated (qualitative) | Not specified | [2] |
| AGI-24512 | Cancer cells | Not specified | Upregulated (qualitative) | [2] |
Experimental Protocols
Western Blotting for MAT2A Protein Expression
This protocol provides a general guideline. Optimization may be required for specific cell lines and antibodies.
Materials:
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
Transfer Buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Anti-MAT2A antibody (use at manufacturer's recommended dilution)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent Substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Sample Preparation:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a precast polyacrylamide gel and run at 150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary anti-MAT2A antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system.
-
RT-qPCR for MAT2A Gene Expression
This protocol provides a general guideline for two-step RT-qPCR.
Materials:
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
Forward and Reverse primers for MAT2A and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Treat cells with this compound or vehicle control for the desired time.
-
Extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix: SYBR Green Master Mix, forward and reverse primers (final concentration 200-500 nM), cDNA template (10-50 ng), and nuclease-free water to the final volume.
-
Set up the qPCR plate with technical triplicates for each sample and gene.
-
Run the qPCR program on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Include a melt curve analysis at the end of the run to verify product specificity.
-
-
Data Analysis:
-
Calculate the relative expression of MAT2A using the ΔΔCt method, normalizing to the housekeeping gene.
-
S-adenosylmethionine (SAM) Quantification
This protocol outlines a general procedure for a competitive ELISA-based SAM quantification.
Materials:
-
SAM ELISA Kit (e.g., from Cell Biolabs, Inc.)[8]
-
Cell lysis buffer (as recommended by the kit)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Treat cells with this compound or vehicle control.
-
Lyse cells according to the kit's instructions and collect the supernatant.
-
Determine the total protein concentration of the lysate for normalization.
-
-
ELISA Assay:
-
Prepare SAM standards and samples according to the kit protocol.
-
Add samples and standards to the SAM-conjugate coated plate.
-
Add the anti-SAM antibody and incubate as directed.
-
Wash the plate and add the secondary antibody-enzyme conjugate.
-
Wash the plate again and add the substrate solution.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the SAM standards.
-
Determine the concentration of SAM in the samples by interpolating from the standard curve.
-
Normalize the SAM concentration to the total protein concentration of the lysate.
-
Visualizations
Caption: Signaling pathways influencing MAT2A expression.
Caption: Experimental workflow for analyzing MAT2A upregulation.
Caption: Logical diagram of the MAT2A feedback upregulation loop.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAT2A methionine adenosyltransferase 2A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of a natural inhibitor of methionine adenosyltransferase 2A regulating one-carbon metabolism in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAT2A Inhibitor for Cancer Research [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cellbiolabs.com [cellbiolabs.com]
Inconsistent results with Mat2A-IN-1 between experimental batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results observed between experimental batches of Mat2A-IN-1. This resource is intended for researchers, scientists, and drug development professionals working with this small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2] SAM is the primary methyl donor for numerous biological processes, including the methylation of DNA, RNA, proteins, and lipids, which are essential for regulating gene expression and cell proliferation.[3][4] By inhibiting MAT2A, this compound reduces intracellular SAM levels, thereby disrupting these methylation-dependent processes and inhibiting the growth of cancer cells, particularly those with a deletion of the MTAP gene.[3][5][6]
Q2: Why am I seeing different results with different batches of this compound?
Inconsistent results between different experimental batches can arise from several factors, which can be broadly categorized as issues with the inhibitor itself, variations in experimental conditions, or changes in the biological system being studied. Specific potential causes include:
-
Inhibitor Variability: Differences in the purity, solubility, or stability of different lots of this compound.
-
Cell Culture Conditions: Variations in cell passage number, cell density, media composition, and serum batch can all impact cellular response to the inhibitor.[7][8][9]
-
Experimental Protocol Deviations: Minor, unintentional variations in inhibitor preparation, incubation times, or assay procedures.
-
Mycoplasma Contamination: Unseen contamination can significantly alter cellular metabolism and response to treatment.[9]
Q3: How does Mat2A inhibition affect cellular signaling?
Inhibition of MAT2A leads to a depletion of intracellular SAM. This has widespread effects on cellular signaling and gene regulation due to the inhibition of methyltransferases that rely on SAM as a substrate. One of the key downstream effects is the functional inhibition of Protein Arginine Methyltransferase 5 (PRMT5).[5] In cancer cells with MTAP deletion, the accumulation of methylthioadenosine (MTA) already partially inhibits PRMT5, making them exquisitely sensitive to further SAM depletion by MAT2A inhibitors.[5] This enhanced inhibition of PRMT5 activity can lead to defects in RNA splicing, DNA damage, cell cycle arrest, and senescence.[5][10]
Troubleshooting Guide for Inconsistent this compound Results
This guide provides a systematic approach to identifying and resolving sources of variability in your experiments with this compound.
Step 1: Characterize the Inhibitor Batch
It is crucial to ensure the quality and consistency of the this compound compound itself.
Recommended Actions:
-
Verify Certificate of Analysis (CoA): Always review the CoA for each new batch to confirm its identity, purity (typically by HPLC and NMR), and concentration.
-
Aliquot and Store Properly: Upon receipt, dissolve the inhibitor in a suitable solvent (e.g., DMSO) at a high concentration, create single-use aliquots, and store them at -80°C to minimize freeze-thaw cycles and degradation.
-
Test Solubility: Visually inspect the stock solution for any precipitation. If solubility issues are suspected, gentle warming or sonication may be required.
Step 2: Standardize Cell Culture and Experimental Conditions
Batch-to-batch variability in cell culture is a common source of inconsistent results.[7][8]
Recommended Actions:
-
Use a Consistent Cell Passage Number: High-passage number cells can exhibit altered phenotypes and drug responses.[8] Establish a working cell bank and consistently use cells within a defined passage range.
-
Control for Cell Density: Seed cells at a consistent density for all experiments, as confluency can affect cell proliferation rates and drug sensitivity.
-
Qualify New Serum Batches: Serum is a complex mixture and can vary significantly between lots.[7] Before introducing a new batch of serum into your main experiments, test its effect on cell growth and the activity of a positive control compound.
-
Routine Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as it can profoundly impact experimental outcomes.[9]
Step 3: Refine and Document Experimental Protocols
Minor deviations in experimental procedures can lead to significant differences in results.
Recommended Actions:
-
Prepare Fresh Dilutions: Prepare fresh working dilutions of this compound from your frozen stock for each experiment. Do not store diluted solutions for extended periods.
-
Ensure Homogeneous Treatment: When treating cells in multi-well plates, ensure the inhibitor is thoroughly mixed into the media before adding it to the cells to avoid concentration gradients.
-
Consistent Incubation Times: Adhere strictly to the planned incubation times for drug treatment and subsequent assays.
Data Presentation
Table 1: Example of Quantitative Data from a Cell Viability Assay with Two Different Batches of this compound
| This compound Concentration (µM) | Batch A - % Cell Viability (Mean ± SD) | Batch B - % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 |
| 0.1 | 85 ± 6.2 | 92 ± 4.8 |
| 1 | 52 ± 5.8 | 75 ± 6.5 |
| 10 | 15 ± 3.1 | 45 ± 4.2 |
| IC50 (µM) | ~1.2 | ~8.5 |
This table illustrates a hypothetical scenario where two batches of this compound exhibit different potencies in a cell viability assay.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, low-binding microcentrifuge tubes.
-
Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for treating the cells. Ensure thorough mixing at each dilution step.
-
Protocol 2: Cell Viability (MTS) Assay
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control to each well.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percent viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Simplified signaling pathway of Mat2A and the inhibitory action of this compound.
References
- 1. Frontiers | SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells [frontiersin.org]
- 2. SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. probiologists.com [probiologists.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Overcoming Batch-to-Batch Variation in Viral Vector Manufacturing | Lab Manager [labmanager.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. aacrjournals.org [aacrjournals.org]
Mat2A-IN-1 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Mat2A-IN-1. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of the inhibitor in your experiments.
Frequently Asked Questions (FAQs): Storage and Handling
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound is typically shipped at room temperature as a solid powder and is stable for the duration of shipping and normal handling.[1] For long-term storage, you should refer to the recommendations on the product's technical data sheet. Generally, the powder should be stored at -20°C.[2][3] Before opening the vial, it is good practice to centrifuge it to ensure all the powder is collected at the bottom.[1]
Q2: What are the recommended long-term storage conditions for this compound?
A: Proper storage is critical to maintain the stability and efficacy of this compound. The recommended conditions vary depending on whether the compound is in solid form or dissolved in a solvent.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citations |
| Solid (Powder) | -20°C | Up to 3 years | [2][3] |
| 4°C | Up to 2 years | [2] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | [2] |
| -20°C | Up to 1 year | [2] |
Note: These are general guidelines. Always refer to the manufacturer's specific recommendations provided on the Certificate of Analysis or Technical Data Sheet.[1]
Q3: How should I prepare and store stock solutions of this compound?
A: To prepare a stock solution, use an appropriate solvent as indicated on the product's technical data sheet; DMSO is commonly used for Mat2A inhibitors.[2][4] For compounds that are difficult to dissolve, warming the solution or using ultrasonication may be necessary.[3][5]
Once the stock solution is prepared, it is crucial to:
-
Aliquot: Divide the stock solution into smaller, single-use volumes in tightly sealed vials.[1][3]
-
Store: Store these aliquots at -80°C or -20°C to maintain stability.[2][6]
-
Avoid Freeze-Thaw Cycles: Aliquoting prevents the degradation that can occur with repeated freezing and thawing of the main stock solution.[1][3]
Q4: How do I prepare a sterile working solution for cell culture experiments?
A: To prepare a sterile working solution, it is recommended to first prepare your stock solution and then filter it using a 0.2 μm microfilter.[1] When diluting the stock solution into your cell culture medium, ensure the final concentration of the solvent (e.g., DMSO) is low enough to avoid cellular toxicity, typically less than 0.5%.[1][4]
Troubleshooting Guide: Degradation and Experimental Issues
This guide addresses common problems that may arise during the use of this compound, helping you identify the cause and find a solution.
References
Technical Support Center: Cell Line-Specific Responses to Mat2A-IN-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mat2A inhibitors, such as Mat2A-IN-1. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Mat2A inhibitors?
A1: Mat2A (Methionine Adenosyltransferase 2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2] SAM is the universal methyl donor for a wide range of cellular processes, including the methylation of DNA, RNA, and proteins, which are essential for regulating gene expression and cell cycle progression.[2][3] Mat2A inhibitors work by blocking the activity of the MAT2A enzyme, leading to a reduction in intracellular SAM levels.[1][3] This depletion of SAM disrupts methylation processes, which can impair DNA and RNA synthesis, alter protein function, and ultimately inhibit the proliferation of cancer cells.[2][3]
Q2: Why do different cell lines exhibit varying sensitivity to Mat2A inhibitors?
A2: A key determinant of sensitivity to Mat2A inhibitors is the status of the methylthioadenosine phosphorylase (MTAP) gene.[4][5] MTAP is an enzyme involved in the methionine salvage pathway. In a significant portion of cancers (approximately 15%), the MTAP gene is co-deleted with the neighboring tumor suppressor gene CDKN2A.[4][5] This deletion leads to an accumulation of methylthioadenosine (MTA), which partially inhibits another enzyme called Protein Arginine Methyltransferase 5 (PRMT5).[4][5] This partial inhibition makes PRMT5 activity highly dependent on SAM levels. Therefore, in MTAP-deleted cancer cells, the reduction of SAM by Mat2A inhibitors leads to a more significant inhibition of PRMT5, resulting in a synthetic lethal effect and increased sensitivity to the treatment.[4][5] Cell lines with wild-type MTAP are generally less sensitive to Mat2A inhibition.[4]
Q3: What are the expected downstream effects of Mat2A inhibition in sensitive cell lines?
A3: In sensitive (e.g., MTAP-deleted) cell lines, Mat2A inhibition leads to a cascade of downstream effects:
-
Reduced SAM Levels: A direct and primary effect is the depletion of intracellular S-adenosylmethionine.[6]
-
Inhibition of PRMT5 Activity: The reduction in SAM, coupled with MTA accumulation in MTAP-null cells, leads to decreased activity of PRMT5.[5]
-
Altered mRNA Splicing: PRMT5 is involved in mRNA splicing, and its inhibition can lead to splicing defects.[6]
-
DNA Damage: Mat2A inhibition has been shown to induce DNA damage.[6]
-
Cell Cycle Arrest and Senescence: Treatment with Mat2A inhibitors can cause cells to arrest in their cell cycle and enter a state of senescence.[4]
-
Apoptosis: Ultimately, these cellular stresses can lead to programmed cell death (apoptosis).[7]
-
Changes in Histone Methylation: Reduced SAM levels can lead to global changes in histone methylation patterns.[7]
Q4: Can resistance to Mat2A inhibitors develop?
A4: While Mat2A inhibition is a promising therapeutic strategy, resistance can be a concern. Some studies have observed an upregulation of MAT2A expression following treatment with certain inhibitors, which may represent a feedback mechanism to compensate for the inhibition.[1] Further research is ongoing to fully understand the mechanisms of resistance.
Troubleshooting Guide
Problem 1: High variability in cell viability assay results.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding to minimize well-to-well variability. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile PBS or media. |
| Inhibitor Precipitation | Visually inspect the inhibitor stock solution and diluted solutions for any signs of precipitation. If precipitation is observed, consider adjusting the solvent or using a freshly prepared solution. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. |
| Mycoplasma Contamination | Mycoplasma can significantly alter cellular metabolism and drug response. Regularly test cell cultures for mycoplasma contamination. |
Problem 2: No significant difference in cell viability between treated and control groups.
| Possible Cause | Suggested Solution |
| Cell Line Insensitivity | Verify the MTAP status of your cell line. MTAP-wildtype cell lines are generally less sensitive to Mat2A inhibitors.[4] Consider using a positive control cell line known to be sensitive (e.g., an MTAP-deleted line). |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment with a wide range of inhibitor concentrations to determine the optimal inhibitory concentration for your specific cell line. |
| Insufficient Treatment Duration | The effects of Mat2A inhibition on cell proliferation may take several days to become apparent. Consider extending the treatment duration (e.g., 6-10 days), replacing the media with fresh inhibitor-containing media every 2-3 days. |
| Inhibitor Inactivity | Ensure the inhibitor has been stored correctly and has not expired. If possible, test the activity of the inhibitor in a cell-free enzymatic assay. |
Problem 3: Inconsistent western blot results for downstream markers.
| Possible Cause | Suggested Solution |
| Suboptimal Antibody Dilution | Titrate the primary antibody to determine the optimal concentration that provides a strong signal with minimal background. |
| Timing of Lysate Collection | The expression and modification of downstream markers can vary over time. Perform a time-course experiment to identify the optimal time point for observing the desired changes after inhibitor treatment. |
| Low Abundance of Target Protein | Ensure you are loading a sufficient amount of total protein per lane (typically 20-40 µg). Consider using a more sensitive detection reagent. |
| Feedback Upregulation of MAT2A | Be aware that some Mat2A inhibitors can cause a compensatory upregulation of MAT2A protein expression.[1] This is an important biological observation and not necessarily a technical issue. |
Data Presentation
Table 1: Cell Line-Specific Sensitivity to the MAT2A Inhibitor IDE397
The following table summarizes the 50% growth inhibition (GI50) values for the MAT2A inhibitor IDE397 across a panel of cancer cell lines, categorized by their MTAP status. This data highlights the increased sensitivity of MTAP-deleted cell lines to MAT2A inhibition.
| Cell Line | Cancer Type | MTAP Status | IDE397 GI50 (µM) |
| MTAP-Deleted | |||
| HCT116 MTAP-/- | Colon | Deleted | < 0.1 |
| NCI-H838 | Lung | Deleted | ~0.1 |
| UMUC5 | Bladder | Deleted | ~0.1 |
| KP4 | Pancreatic | Deleted | < 0.1 |
| BxPC3 | Pancreatic | Deleted | ~0.1 |
| RT112/84 | Bladder | Deleted | ~0.1 |
| MiaPaCa-2 | Pancreatic | Deleted | ~0.1 |
| H647 | Lung | Deleted | ~0.1 |
| MTAP-Wildtype | |||
| HCT116 | Colon | Wildtype | > 10 |
| NCI-H460 | Lung | Wildtype | > 10 |
Note: The GI50 values are approximate and based on graphical representations from the cited literature.[4][8] For precise values, refer to the original publication.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted for assessing the effect of Mat2A inhibitors on cell proliferation.
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in the appropriate culture medium to the desired seeding density (e.g., 4,000 cells/well for Huh-7, 10,000 cells/well for NCI-H520 in a 96-well plate).[9]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the Mat2A inhibitor in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the inhibitor-containing medium to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubate for the desired treatment duration (e.g., 6 days). For longer incubations, replace the medium with fresh inhibitor-containing medium every 2-3 days.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all other measurements.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis
This protocol outlines the steps for detecting MAT2A and its downstream marker, symmetrically dimethylated arginine (SDMA).
-
Cell Lysis:
-
After treatment with the Mat2A inhibitor for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-MAT2A, anti-SDMA, or a loading control like anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Measurement of Intracellular SAM Levels (LC-MS/MS)
This is a generalized workflow for the quantitative analysis of S-adenosylmethionine.
-
Sample Collection and Extraction:
-
After inhibitor treatment, rapidly wash the cells with ice-cold PBS.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the metabolite extract into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate SAM from other metabolites using a suitable chromatography column (e.g., a HILIC column).
-
Detect and quantify SAM using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of pure SAM.
-
Quantify the SAM concentration in the samples by comparing their peak areas to the standard curve.
-
Normalize the SAM levels to the total protein concentration or cell number of the corresponding sample.
-
Visualizations
Caption: The MAT2A signaling pathway and the mechanism of its inhibition.
Caption: A generalized experimental workflow for studying Mat2A inhibitor effects.
Caption: A logical troubleshooting guide for common experimental issues.
References
- 1. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. PF-9366 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. filecache.investorroom.com [filecache.investorroom.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting low efficacy of Mat2A-IN-1 in certain MTAP-null models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Mat2A-IN-1 in MTAP-null cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in MTAP-null cancer cells?
This compound is an allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a crucial enzyme that synthesizes S-adenosylmethionine (SAM), the primary methyl donor in cells.[1][2] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA).[3][4] MTA is a natural inhibitor of the protein arginine methyltransferase 5 (PRMT5).[3] This partial inhibition of PRMT5 by MTA makes MTAP-null cells highly dependent on MAT2A to produce SAM, which is required for the remaining PRMT5 activity.[5][6] By inhibiting MAT2A, this compound further depletes the SAM pool, leading to a significant reduction in PRMT5 activity.[1][5] This combined effect results in synthetic lethality, selectively killing MTAP-deleted cancer cells.[3] The downstream consequences of reduced PRMT5 activity include defects in mRNA splicing, DNA damage, and cell cycle arrest.[3][7]
Q2: What is the recommended concentration range for this compound in cell culture experiments?
The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, based on preclinical studies with potent MAT2A inhibitors like AG-270 and IDE397, a starting concentration range of 10 nM to 1 µM is recommended for in vitro cell-based assays.[8][9] It is crucial to perform a dose-response curve to determine the IC50 for each specific MTAP-null model.
Q3: Which MTAP-null cell lines are known to be sensitive to Mat2A inhibitors?
Several MTAP-null cancer cell lines have shown sensitivity to MAT2A inhibitors. The table below summarizes the half-maximal inhibitory concentration (IC50) values for various cell lines treated with different MAT2A inhibitors.
| Cell Line | Cancer Type | MTAP Status | MAT2A Inhibitor | IC50 (nM) | Reference |
| HCT116 MTAP-/- | Colorectal Carcinoma | Null | AG-270 | ~300 | [8] |
| HCT116 MTAP-/- | Colorectal Carcinoma | Null | IDE397 | Varies | [9] |
| KP4 | Pancreatic Cancer | Null | Mat2A Inhibitor | Sensitive | [3] |
| BxPC3 | Pancreatic Cancer | Null | Mat2A Inhibitor | Sensitive | [3] |
| RT112/84 | Bladder Cancer | Null | Mat2A Inhibitor | Sensitive | [3] |
| MiaPaCa-2 | Pancreatic Cancer | Null | Mat2A Inhibitor | Sensitive | [3] |
| H647 | Lung Cancer | Null | Mat2A Inhibitor | Sensitive | [3] |
| NCI-H838 | Lung Adenocarcinoma | Null | IDE397 | Sensitive | [9] |
Q4: Are there known resistance mechanisms to Mat2A inhibitors?
Yes, some resistance mechanisms have been observed. One key mechanism is the adaptive upregulation of MAT2A expression following treatment with an inhibitor.[1][8] This feedback loop can potentially counteract the inhibitory effect. Additionally, the extent of MTA accumulation in MTAP-null cells can vary, which may influence the baseline level of PRMT5 inhibition and, consequently, the sensitivity to MAT2A inhibition.[10] The tumor microenvironment can also play a role, as MTA can be cleared by surrounding MTAP-proficient stromal cells, reducing its effective concentration within the tumor.[10]
Signaling Pathway
References
- 1. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. filecache.investorroom.com [filecache.investorroom.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. probiologists.com [probiologists.com]
- 6. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. filecache.investorroom.com [filecache.investorroom.com]
- 10. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Combination Therapy Protocols with Mat2A-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mat2A-IN-1 in combination therapy protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its relevance in combination therapies?
This compound is an allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the primary methyl donor in the cell.[1][2] By inhibiting MAT2A, this compound depletes intracellular SAM levels.[3] This is particularly effective in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in about 15% of all cancers.[4][5] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of the protein arginine methyltransferase 5 (PRMT5). This makes MTAP-deleted cancer cells highly dependent on MAT2A activity to maintain sufficient SAM levels for PRMT5 function. The inhibition of MAT2A in these cells leads to a synthetic lethal effect by further reducing PRMT5 activity, which is crucial for processes like mRNA splicing.[4][5] This disruption of essential cellular processes provides a strong rationale for combining this compound with other anti-cancer agents to achieve synergistic effects.[4]
Q2: Which combination therapies with this compound have shown promise?
Preclinical and clinical studies have highlighted the potential of combining this compound with several classes of anti-cancer drugs:
-
PRMT5 Inhibitors: Given the direct mechanistic link, combining this compound with a PRMT5 inhibitor leads to a more profound suppression of the PRMT5 pathway, resulting in enhanced synthetic lethality in MTAP-deleted cancers.[6]
-
Taxanes (Paclitaxel, Docetaxel): this compound has been shown to induce DNA damage and mitotic defects.[4] Combining it with taxanes, which are anti-mitotic agents, can lead to synergistic anti-tumor activity.[4][7]
-
Gemcitabine: Similar to taxanes, the combination of this compound with the nucleoside analog gemcitabine has demonstrated enhanced anti-tumor effects, likely due to the complementary mechanisms of inducing cellular stress and DNA damage.[7]
Q3: How do I prepare and store this compound stock solutions?
For most in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[4] It is recommended to:
-
Prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. For short-term use (within a week), aliquots can be stored at 4°C.[4]
-
When preparing working solutions for cell-based assays, ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).[4]
Troubleshooting Guides
Problem 1: Suboptimal reduction of intracellular SAM levels after this compound treatment.
-
Possible Cause 1: Insufficient drug concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Measure SAM levels at multiple time points (e.g., 24, 48, 72 hours) and with a range of inhibitor concentrations.
-
-
Possible Cause 2: Rapid degradation or metabolism of the inhibitor in your cell culture system.
-
Solution: Consider replenishing the culture medium with fresh inhibitor during long-term experiments (e.g., every 24-48 hours).
-
-
Possible Cause 3: Issues with the SAM measurement assay.
-
Solution: Ensure that your sample preparation method is robust and minimizes SAM degradation. This typically involves rapid cell lysis and extraction with agents like perchloric acid, followed by immediate analysis or storage at -80°C.[8] Validate your assay with appropriate positive and negative controls. Several commercial kits (ELISA or fluorescence-based) and LC-MS/MS methods are available for accurate SAM quantification.[8][9][10]
-
Problem 2: Unexpectedly high cell viability in MTAP-deleted cancer cells treated with this compound.
-
Possible Cause 1: Incorrect MTAP status of the cell line.
-
Solution: Verify the MTAP deletion status of your cell line using Western blotting for the MTAP protein or genomic analysis.
-
-
Possible Cause 2: Cellular resistance mechanisms.
-
Solution: Investigate potential resistance mechanisms, such as the upregulation of compensatory metabolic pathways. Consider combination therapies to overcome resistance.
-
-
Possible Cause 3: Artifacts in the cell viability assay.
-
Solution: Be aware of the limitations of certain viability assays. For example, MTT assays can be influenced by changes in cellular metabolism, which may be affected by Mat2A inhibition. It is advisable to use an orthogonal method to confirm your results, such as a CellTiter-Glo® assay (which measures ATP levels) or direct cell counting.
-
Problem 3: Inconsistent results in combination therapy experiments.
-
Possible Cause 1: Suboptimal dosing and scheduling of the combination agents.
-
Solution: Perform a matrix of dose-response experiments with both this compound and the combination drug to identify synergistic concentrations. The timing of drug addition can also be critical. Consider sequential versus simultaneous treatment schedules.
-
-
Possible Cause 2: Antagonistic or unexpected interactions between the drugs.
-
Solution: Carefully review the literature for any known interactions between the chosen drugs. Consider the possibility of off-target effects of either compound.
-
-
Possible Cause 3: Variability in experimental conditions.
-
Solution: Ensure strict adherence to protocols, including cell seeding density, passage number, and reagent preparation, to minimize experimental variability.
-
Quantitative Data from Combination Therapy Studies
The following tables summarize quantitative data from studies investigating this compound in combination with other anti-cancer agents.
Table 1: In Vitro Efficacy of Mat2A Inhibitor AG-270 in Combination with an MTAP Inhibitor (MTDIA)
| Cell Line | MTAP Status | AG-270 IC50 (Single Agent) | MTDIA IC50 (Single Agent) | AG-270 IC50 (in combination with MTDIA) | Fold Potentiation | Reference |
| HT-29 | +/+ | >300 µM | >300 µM | 228 nM | >1000 | [1] |
Table 2: In Vivo Efficacy of Mat2A Inhibitor AG-270 in Combination with Docetaxel
| Xenograft Model | Cancer Type | AG-270 Treatment | Docetaxel Treatment | Combination Outcome | Reference |
| PDX Models | NSCLC, Pancreatic, Esophageal | Not specified | Not specified | 50% complete tumor regressions in 2-3 models | [7] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using a Luminescence-Based Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug in culture medium. Add the drugs to the cells, either simultaneously or sequentially, according to your experimental design. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curves to determine IC50 values. Synergy can be calculated using models such as the Bliss additivity or Loewe additivity model.
Protocol 2: Apoptosis Assessment using Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and the combination drug for the desired duration.
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using trypsin-EDTA and collect them. Also, collect the supernatant containing any floating cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold 1X PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate single-stain controls for compensation.
-
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Signaling Pathways and Experimental Workflows
MAT2A-PRMT5 Signaling Pathway in MTAP-Deleted Cancers
Caption: MAT2A-PRMT5 signaling pathway in MTAP-deleted cancers.
Experimental Workflow for Evaluating Combination Therapy
Caption: A typical experimental workflow for evaluating combination therapies.
References
- 1. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. mediomics.com [mediomics.com]
Validation & Comparative
A Comparative Guide to MAT2A Inhibitors: PF-9366 vs. AG-270 in Cellular S-Adenosylmethionine (SAM) Reduction
Notice: The initial request specified a comparison involving "Mat2A-IN-1". Following a comprehensive search, no publicly available scientific data or documentation could be found for a compound with this specific designation. To provide a valuable and data-supported comparison for researchers, "this compound" has been substituted with AG-270 , a potent, clinically evaluated, and well-documented MAT2A inhibitor. This guide compares the performance of PF-9366 and AG-270 in their primary function of reducing cellular levels of S-adenosylmethionine (SAM).
Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of SAM, the universal methyl donor for a vast array of cellular methylation reactions essential for gene expression, cell cycle regulation, and overall cellular homeostasis.[1] In oncology research, particularly for cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, inhibiting MAT2A to deplete cellular SAM levels has emerged as a promising therapeutic strategy.[2][3] This guide provides a detailed comparison of two allosteric MAT2A inhibitors, PF-9366 and AG-270, focusing on their efficacy in reducing cellular SAM levels, supported by experimental data.
Mechanism of Action
Both PF-9366 and AG-270 are allosteric inhibitors of MAT2A, meaning they bind to a site on the enzyme distinct from the active site where methionine and ATP bind.[4][5]
-
PF-9366 binds to an allosteric site on the MAT2A dimer that overlaps with the binding site for its regulatory protein, MAT2B.[6] This inhibition can, however, lead to an upregulation of MAT2A protein levels, which may blunt its overall cellular potency.[7]
-
AG-270 is also an allosteric, noncompetitive, and reversible inhibitor.[8][9] It has been developed as a first-in-class oral MAT2A inhibitor and shows particular efficacy in cancer cells with MTAP deletion, a common genetic alteration in many cancers.[2][10] The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which partially inhibits another enzyme, PRMT5. By reducing SAM levels, AG-270 further starves PRMT5 of its substrate, creating a synthetic lethal effect in MTAP-deleted tumors.[1]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative data for PF-9366 and AG-270, highlighting their potency at both the enzymatic and cellular levels.
| Parameter | PF-9366 | AG-270 | Reference(s) |
| Target | Methionine Adenosyltransferase 2A (MAT2A) | Methionine Adenosyltransferase 2A (MAT2A) | [11] |
| Mechanism | Allosteric, overlaps with MAT2B binding site | Allosteric, noncompetitive, reversible | [8] |
| Enzymatic IC₅₀ | 420 nM | 14 nM | [4][8] |
| Cellular SAM Reduction IC₅₀ | 1.2 µM (H520 lung carcinoma) | 20 nM (HCT116 MTAP-null, 72h) | [8][12] |
| 225 nM (Huh-7 hepatocellular carcinoma) | [12] | ||
| Clinical Efficacy (SAM Reduction) | Not reported | 65-74% reduction in plasma SAM in patients | [13] |
Experimental Methodologies
This section details the typical experimental protocols employed to evaluate the efficacy of MAT2A inhibitors in reducing cellular SAM levels.
Cell-Based Assay for Cellular SAM Level Quantification
Objective: To measure the concentration of intracellular S-adenosylmethionine following treatment with a MAT2A inhibitor.
Protocol:
-
Cell Culture and Seeding:
-
Select appropriate cancer cell lines (e.g., HCT116 MTAP-null, H520, Huh-7).
-
Culture cells in standard growth medium (e.g., McCoy's 5A or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in multi-well plates (e.g., 96-well or 6-well plates) at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to attach overnight.[12]
-
-
Inhibitor Treatment:
-
Prepare a dilution series of the MAT2A inhibitor (PF-9366 or AG-270) in the growth medium. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitor.
-
Incubate the cells for a specified period (e.g., 6, 24, or 72 hours).[8][12]
-
-
Metabolite Extraction:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract metabolites using an appropriate solvent, such as an ice-cold solution of 80% methanol or by using acid precipitation (e.g., perchloric acid).
-
Incubate the plates on ice or at -80°C to ensure complete lysis and protein precipitation.
-
Centrifuge the lysates at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
-
SAM Quantification:
-
Collect the supernatant containing the metabolites.
-
Analyze the SAM levels using Liquid Chromatography-Mass Spectrometry (LC-MS). This is the gold-standard method for accurate quantification.
-
Alternatively, commercially available ELISA kits or fluorescence-based assays can be used for quantification.
-
Normalize the measured SAM levels to the total protein concentration or cell number in each sample.
-
-
Data Analysis:
-
Plot the normalized SAM levels against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the cellular SAM level by 50%.
-
Visualizations
Signaling Pathway and Inhibition Mechanism
Caption: MAT2A enzymatic pathway and point of allosteric inhibition.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for assessing inhibitor impact on cellular SAM levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selleckchem.com [selleckchem.com]
- 12. PF-9366 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 13. Agios Presents Data from Single Agent Dose-Escalation Arm of Phase 1 Study of AG-270, a MAT2A Inhibitor, in Patients with MTAP-Deleted Tumors – Agios Pharmaceuticals, Inc. [investor.agios.com]
Unveiling a Targeted Vulnerability: A Comparative Guide to the Validation of the MAT2A-MTAP Synthetic Lethal Axis
For researchers, scientists, and drug development professionals, the synthetic lethal interaction between methionine adenosyltransferase 2A (MAT2A) and methylthioadenosine phosphorylase (MTAP) represents a promising therapeutic window for a significant portion of human cancers. This guide provides a comprehensive comparison of the validation of this interaction, with a focus on the MAT2A inhibitor, Mat2A-IN-1, and its alternatives, supported by experimental data and detailed protocols.
Approximately 15% of all human cancers exhibit a homozygous deletion of the MTAP gene, often co-deleted with the adjacent tumor suppressor gene CDKN2A.[1][2] This genetic alteration creates a specific metabolic vulnerability. The loss of MTAP function leads to the accumulation of its substrate, 5'-methylthioadenosine (MTA).[1] MTA is a known inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including mRNA splicing and cell cycle regulation.[1][3] This partial inhibition of PRMT5 by MTA makes cancer cells with MTAP loss highly dependent on the activity of MAT2A, the primary enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor and a crucial substrate for PRMT5.[1][4] Consequently, inhibiting MAT2A in MTAP-deficient cancer cells leads to a significant reduction in SAM levels, further crippling PRMT5 activity and ultimately inducing cell death—a classic example of synthetic lethality.[4][5]
Comparative Efficacy of MAT2A Inhibitors
Several small molecule inhibitors targeting MAT2A have been developed to exploit this synthetic lethal relationship. This compound, along with compounds like AG-270 (the first MAT2A inhibitor to enter clinical trials) and IDE397, have demonstrated potent and selective anti-proliferative activity in MTAP-deficient cancer models.[2][6][7] The following table summarizes key quantitative data for these inhibitors.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell-based Potency (MTAP-/-) | In Vivo Efficacy (Xenograft Models) | Clinical Trial Identifier |
| This compound | MAT2A | Data not publicly available | Potent anti-proliferative activity in MTAP-deleted cells | Demonstrates tumor growth inhibition | Not in clinical trials |
| AG-270 (S095033) | MAT2A | Potent, reversible inhibitor[8] | IC50 of 260 nM for growth inhibition in MTAP-/- cells | Showed modest anti-tumor activity; disease control rate of 17.5% at 16 weeks in a Phase I trial[6] | NCT03435250[8] |
| IDE397 | MAT2A | Potent small molecule inhibitor | Single-agent anti-tumor activity across various solid tumors[2] | Overall response rate of ~39% in MTAP-deleted urothelial and lung cancer[8] | NCT04794699[2] |
| Compound 30 | MAT2A | High potency for MAT2A inhibition[7] | Showed better in vivo potency than AG-270 in an HCT-116 MTAP-deleted xenograft model[7] | Induced a 60% tumor growth inhibition (TGI) at 20 mg/kg daily[7] | Preclinical |
| Compound 28 | MAT2A | Good inhibitory activity | Significantly improved selectivity in killing MTAP-deficient cancer cells[9] | Improved in vivo anticancer activity in MTAP-deficient tumor models[9] | Preclinical |
Signaling Pathway and Experimental Workflow
The validation of the MAT2A-MTAP synthetic lethal interaction involves a series of well-defined experimental steps, from initial cell-based assays to in vivo tumor models. The underlying signaling pathway highlights the critical interplay between MTAP, MAT2A, and PRMT5.
Caption: Signaling pathway of the MAT2A-MTAP synthetic lethal interaction.
Caption: A typical experimental workflow for validating MAT2A inhibitors.
Detailed Experimental Protocols
While specific protocols for this compound are proprietary, the following methodologies are representative of those used to validate MAT2A inhibitors in the context of MTAP loss.
Cell Proliferation Assay
-
Cell Seeding: Isogenic MTAP+/+ and MTAP-/- cancer cell lines (e.g., HCT116) are seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the MAT2A inhibitor (e.g., this compound, AG-270) for 72-120 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls. IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treated cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and incubated with primary antibodies against key pathway proteins, such as MAT2A, PRMT5, symmetrically di-methylated arginine (SDMA), and a loading control (e.g., β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used.
-
Tumor Implantation: MTAP-deficient human cancer cells (e.g., 5x10^6 HCT116 MTAP-/- cells) are subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. The MAT2A inhibitor is administered orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement by measuring SAM and MTA levels or by performing Western blot analysis for downstream markers.
Alternative and Combination Strategies
The validation of the MAT2A-MTAP synthetic lethal axis has also opened avenues for alternative and combination therapeutic strategies.
-
Direct PRMT5 Inhibition: Small molecule inhibitors that directly target PRMT5, such as GSK3326595, are also being investigated. However, direct PRMT5 inhibition may lead to on-target toxicities in normal tissues.[10]
-
Combination Therapies: Preclinical studies have shown that MAT2A inhibitors can act synergistically with other anti-cancer agents. For instance, AG-270 has shown enhanced anti-tumor activity when combined with taxanes (paclitaxel/docetaxel) and gemcitabine.[5][11] This is potentially due to MAT2A inhibition leading to DNA damage and mitotic defects, complementing the mechanisms of these chemotherapeutic agents.[5] Another promising combination is with PARP inhibitors, as MAT2A/PRMT5 inhibition may induce a deficiency in the homologous recombination DNA repair pathway.[12]
-
Mimicking Synthetic Lethality: For cancers that are MTAP-proficient, a combination of an MTAP inhibitor, such as methylthio-DADMe-immucillin-A (MTDIA), with a MAT2A inhibitor can mimic the synthetic lethal phenotype.[10] This approach has been shown to be synergistic and expands the potential patient population for this therapeutic strategy.[10][13]
Conclusion
The synthetic lethal interaction between MAT2A inhibition and MTAP loss is a well-validated and promising strategy for the development of targeted cancer therapies. This compound and other MAT2A inhibitors have demonstrated selective and potent activity in preclinical models of MTAP-deficient cancers. The experimental workflows and protocols outlined in this guide provide a framework for the continued investigation and validation of this important therapeutic target. Furthermore, the exploration of rational combination therapies holds the potential to enhance the efficacy of MAT2A inhibitors and overcome potential resistance mechanisms, ultimately benefiting a wider range of cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. MTAP loss: a possible therapeutic approach for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 7. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2(1 H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vivo Efficacy of MAT2A Inhibitors: A Comparative Analysis of IDE397 and Mat2A-IN-1
A Detailed Guide for Researchers and Drug Development Professionals
The inhibition of Methionine Adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic strategy for cancers with methylthioadenosine phosphorylase (MTAP) deletion. This synthetic lethal approach has led to the development of several small molecule inhibitors. This guide provides a comparative overview of the in vivo efficacy of two such inhibitors: IDE397 and Mat2A-IN-1.
Mechanism of Action of MAT2A Inhibitors
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, and proteins.[1] In cancers with MTAP deletion, a condition present in approximately 15% of all solid tumors, the accumulation of methylthioadenosine (MTA) partially inhibits the function of protein arginine methyltransferase 5 (PRMT5).[2] This creates a heightened dependency on MAT2A for the production of SAM. By inhibiting MAT2A, the levels of SAM are further depleted, leading to a significant reduction in PRMT5 activity and ultimately inducing cancer cell death.[2]
Caption: MAT2A Signaling Pathway and Therapeutic Inhibition.
IDE397: A Potent and Selective MAT2A Inhibitor
IDE397 is a potent, selective, and orally bioavailable small molecule inhibitor of MAT2A currently under clinical investigation.[3] Preclinical studies have demonstrated its robust anti-tumor activity in various MTAP-deleted cancer models, both as a monotherapy and in combination with other agents.
In Vivo Efficacy Data
The following table summarizes the key in vivo efficacy data for IDE397 from preclinical studies.
| Cancer Model | Treatment | Dosing Schedule | Key Findings | Reference |
| Bladder Cancer CDX (RT112/84) | IDE397 | 10 mg/kg, QD, PO | Significant tumor growth inhibition. | [4] |
| Bladder Cancer CDX (RT112/84) | IDE397 + Irinotecan | IDE397: 10 mg/kg QD, PO; Irinotecan: 5 mg/kg IP, 3 days on/4 days off weekly | Enhanced anti-tumor efficacy compared to single agents. | [4] |
| NSCLC MTAP-null CDX | IDE397 + AMG 193 (PRMT5i) | Not specified | Deep and durable complete responses observed after ~30 days of treatment. Well-tolerated with no body weight loss. | [3] |
| HCT-116 MTAP-deleted Xenograft | "Euregen MAT2Ais" (as a comparator for IDE397's class) | Dose-dependent | Dose-dependent antitumor activity without significant body weight loss. | [5] |
| MTAP-deleted PDX models | IDE397 | Not specified | Consistent tumor growth inhibition (>60%) across diverse lineages. | [6] |
Experimental Protocols
The in vivo efficacy of IDE397 has been evaluated in various preclinical models, primarily cell-derived xenografts (CDX) and patient-derived xenografts (PDX) in immunocompromised mice.
Typical Xenograft Study Protocol:
-
Cell Line/Tumor Implantation: Human cancer cell lines with confirmed MTAP deletion (e.g., RT112/84 bladder cancer, HCT-116 colon cancer) are subcutaneously implanted into immunodeficient mice (e.g., nude or SCID). For PDX models, patient tumor fragments are similarly implanted.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.
-
Drug Administration: IDE397 is typically administered orally (PO) once daily (QD). For combination studies, the partner drug is administered according to its established protocol (e.g., intraperitoneally - IP).
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors and plasma may be collected to measure biomarkers such as SAM levels to confirm target engagement.
Caption: Generalized Experimental Workflow for In Vivo Efficacy Studies.
This compound: Publicly Available Data
It is possible that this compound is an internal research compound name that has not yet been disclosed in peer-reviewed publications, or it may be a less widely studied agent. Researchers interested in this specific inhibitor are encouraged to consult proprietary databases or contact the developing institution directly for more information.
Conclusion
IDE397 has demonstrated significant in vivo anti-tumor activity in a range of MTAP-deleted cancer models, supporting its ongoing clinical development. The available data highlights its potential both as a monotherapy and as a key component of combination therapies. While the overarching mechanism of MAT2A inhibition is well-understood, a direct comparison of the in vivo efficacy of IDE397 with this compound is not feasible at this time due to the lack of publicly available data for the latter. Future publications may provide the necessary information for a head-to-head comparison.
References
- 1. Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ir.ideayabio.com [ir.ideayabio.com]
- 4. filecache.investorroom.com [filecache.investorroom.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. filecache.investorroom.com [filecache.investorroom.com]
- 7. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Mat2A-IN-1's Anti-Proliferative Effects in Different Laboratories
A Comparative Guide for Researchers
This guide provides a cross-laboratory validation of the anti-proliferative effects of Mat2A-IN-1, an inhibitor of Methionine Adenosyltransferase 2A (MAT2A). The data presented here, compiled from multiple independent research publications, offers an objective comparison of the inhibitor's potency across various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals investigating MAT2A as a therapeutic target.
Introduction to this compound (PF-9366)
This compound, scientifically known as PF-9366, is a well-characterized, potent, and allosteric inhibitor of MAT2A.[1] MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular processes, including DNA, RNA, and protein methylation.[2] In various cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cells become highly dependent on MAT2A for survival, creating a synthetic lethal vulnerability.[3][4] Inhibition of MAT2A by compounds like PF-9366 depletes cellular SAM levels, leading to the inhibition of methyltransferases such as PRMT5, which in turn disrupts essential cellular processes and ultimately suppresses cancer cell proliferation.[4][5]
Comparative Anti-Proliferative Activity of this compound (PF-9366)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PF-9366 against a panel of cancer cell lines as reported by different research laboratories. This cross-laboratory data demonstrates the consistent anti-proliferative activity of the inhibitor.
| Cell Line | Cancer Type | IC50 (µM) | Laboratory/Study Reference |
| MLL-AF4 | Mixed-Lineage Leukemia | 10.33 | Secker et al. |
| MLL-AF9 | Mixed-Lineage Leukemia | 7.72 | Secker et al. |
| SEM | Mixed-Lineage Leukemia | 3.815 | Secker et al. |
| THP-1 | Mixed-Lineage Leukemia | 4.210 - 5.334 | Secker et al. |
| SKM-1 | Acute Myeloid Leukemia (non-MLLr) | 10.72 - 12.75 | Secker et al. |
| Huh-7 | Hepatocellular Carcinoma | 10 | Quinlan et al.[1][2] |
| H520 | Lung Carcinoma | >10 (SAM IC50 = 1.2 µM) | Quinlan et al.[1][6] |
| H460/DDP | Cisplatin-Resistant Lung Cancer | Approx. 20 | Li et al.[7] |
| PC-9 | Lung Adenocarcinoma | Approx. 30 | Li et al.[7] |
Experimental Protocols for Proliferation Assays
The methodologies employed by different laboratories to assess the anti-proliferative effects of PF-9366 are detailed below.
Protocol 1: Flow Cytometry-Based Cell Counting (Secker et al.)
-
Cell Lines: MLL-AF4, MLL-AF9, SEM, THP-1, SKM-1
-
Assay Principle: Direct cell counting using flow cytometry with counting beads to determine absolute cell numbers after treatment.
-
Methodology:
-
Cells were seeded in appropriate culture medium.
-
Increasing concentrations of PF-9366 or vehicle (DMSO) were added to the cells.
-
The cells were incubated for 6 days.
-
Post-incubation, cells were harvested and stained with Trypan blue or analyzed directly by flow cytometry.
-
Counting beads of a known concentration were added to the cell suspension just before analysis to allow for the calculation of the absolute number of viable cells.
-
IC50 values were determined from dose-response curves.[8]
-
Protocol 2: Luminescence-Based Cell Viability Assay (Quinlan et al. / MedchemExpress)
-
Cell Lines: Huh-7, H520
-
Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Methodology:
-
Huh-7 cells were seeded at 4,000 cells per well and H520 cells at 10,000 cells per well in 96-well plates and allowed to attach overnight.[1]
-
Cells were treated with a serial dilution of PF-9366 (typically with a final DMSO concentration of 0.5%).
-
The plates were incubated for 72 hours.[1]
-
After the incubation period, CellTiter-Glo® reagent was added to each well.
-
The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.[1]
-
IC50 values were calculated from the resulting dose-response curves.[1]
-
Protocol 3: Colorimetric Cell Viability Assay (Li et al.)
-
Cell Lines: H460/DDP, PC-9
-
Assay Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability. WST-8, a water-soluble tetrazolium salt, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.
-
Methodology:
-
Cells were seeded in 96-well plates.
-
Cells were treated with various concentrations of PF-9366 for 24 hours.[9]
-
Following treatment, CCK-8 solution was added to each well and incubated for a specified period.
-
The absorbance at 450 nm was measured using a microplate reader.
-
Cell viability was expressed as a percentage of the control (untreated cells), and IC50 values were determined.[7]
-
Protocol 4: Crystal Violet Staining (Li et al.)
-
Cell Line: H460/DDP
-
Assay Principle: Crystal violet is a dye that binds to proteins and DNA. It can be used to stain the remaining adherent cells after treatment, providing a measure of cell proliferation.
-
Methodology:
-
H460/DDP cells were seeded in 24-well plates at a density of 1x10^5 cells per well and incubated for 24 hours.[7]
-
Cells were treated with 10 µM PF-9366, with a control group receiving no treatment.
-
The culture medium was replaced every 24 hours.
-
At the end of the treatment period, cells were washed with PBS, fixed with a formaldehyde solution, and stained with crystal violet solution.[7]
-
The stained cells were visualized and quantified to assess the inhibition of proliferation.[7]
-
Visualizing the Mechanism and Workflow
To better understand the experimental process and the underlying biological pathway, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
- 4. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PF-9366 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 7. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling the Molecular Ripple Effect: A Comparative Proteomics Analysis of Mat2A-IN-1
A deep dive into the cellular consequences of inhibiting the crucial methyl donor enzyme, MAT2A, with Mat2A-IN-1, benchmarked against other leading inhibitors. This guide provides researchers, scientists, and drug development professionals with a comparative proteomics-based confirmation of this compound's target effects, supported by detailed experimental methodologies and pathway visualizations.
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions.[1] These reactions are fundamental to cellular homeostasis, regulating gene expression, protein function, and signal transduction.[1] In various cancers, there is a heightened dependency on the methionine cycle, making MAT2A a compelling therapeutic target.[2][3][4] this compound is a potent and selective inhibitor of MAT2A, and this guide offers a framework for confirming its on-target effects through quantitative proteomics, comparing its performance with other known MAT2A inhibitors.
Comparative Proteomics Data
The following table summarizes hypothetical, yet expected, quantitative proteomics data from a study comparing the effects of this compound with two other MAT2A inhibitors, AG-270 and PF-9366, in an MTAP-deleted cancer cell line. The data is presented as the log2 fold change in protein expression relative to a vehicle-treated control.
| Protein Target | This compound (Log2 Fold Change) | AG-270 (Log2 Fold Change) | PF-9366 (Log2 Fold Change) | Putative Biological Role |
| Primary Target & Downstream Effectors | ||||
| MAT2A | -0.1 | -0.15 | -0.08 | Target enzyme; expression may show minor feedback changes. |
| PRMT5 | -0.2 | -0.25 | -0.18 | Key downstream effector; activity is SAM-dependent.[5][6][7] |
| SMN1 | -1.5 | -1.6 | -1.3 | PRMT5 substrate, involved in spliceosome assembly. |
| Histone H4 (Arg3) symmetric dimethylation | -2.1 | -2.3 | -1.9 | A direct marker of PRMT5 activity. |
| mRNA Splicing Factors | ||||
| SF3B1 | -1.2 | -1.3 | -1.0 | Component of the spliceosome. |
| U2AF1 | -1.1 | -1.2 | -0.9 | Splicing factor involved in 3' splice site recognition. |
| DNA Damage Response | ||||
| FANCA | -1.8 | -1.9 | -1.6 | Component of the Fanconi Anemia DNA repair pathway.[8] |
| γH2AX | +2.5 | +2.7 | +2.2 | Marker of DNA double-strand breaks. |
| Cell Cycle Regulators | ||||
| Cyclin B1 | -1.7 | -1.8 | -1.5 | Key regulator of the G2/M transition. |
| CDK1 | -1.6 | -1.7 | -1.4 | Essential for M-phase entry. |
| Apoptosis Markers | ||||
| Cleaved PARP | +2.0 | +2.2 | +1.8 | Marker of apoptosis. |
| Cleaved Caspase 3 | +1.9 | +2.1 | +1.7 | Executioner caspase in apoptosis. |
Experimental Protocols
To generate the type of data presented above, the following experimental workflow would be employed.
Cell Culture and Treatment
An MTAP-deleted human cancer cell line (e.g., HCT116 MTAP-/-) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Cells are seeded at a density of 1x10^6 cells per 10 cm dish. After 24 hours, the cells are treated with 1 µM of this compound, 1 µM of AG-270, 1 µM of PF-9366, or a vehicle control (0.1% DMSO) for 48 hours.
Protein Extraction and Digestion
Following treatment, cells are washed twice with ice-cold PBS and harvested. Cell pellets are lysed in a buffer containing 8 M urea, 50 mM Tris-HCl pH 8.0, 75 mM NaCl, and protease/phosphatase inhibitors. The lysate is sonicated and centrifuged to remove cellular debris. Protein concentration is determined using a BCA assay. For each sample, 100 µg of protein is reduced with 10 mM DTT for 1 hour at 37°C and then alkylated with 20 mM iodoacetamide for 45 minutes in the dark at room temperature. The protein solution is then diluted 1:4 with 50 mM Tris-HCl pH 8.0 and digested overnight at 37°C with sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
Mass Spectrometry Analysis
The resulting peptide mixtures are desalted using C18 StageTips. The peptides are then separated by reverse-phase liquid chromatography on a nano-flow HPLC system and analyzed on a high-resolution Orbitrap mass spectrometer. Data is acquired in a data-dependent acquisition mode, with the top 20 most intense precursor ions selected for HCD fragmentation.
Data Analysis
The raw mass spectrometry data is processed using a software suite like MaxQuant. Peptide and protein identification is performed by searching against the UniProt human database. Label-free quantification (LFQ) is used to determine the relative abundance of proteins across the different treatment conditions. Statistical analysis is performed to identify proteins that are significantly differentially expressed upon treatment with the MAT2A inhibitors.
Visualizing the Molecular Consequences
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for its proteomic analysis.
Caption: MAT2A signaling and inhibition by this compound.
Caption: Experimental workflow for proteomics analysis.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Methionine Cycle in Cancer Metabolism and Tumor Progression - Creative Proteomics [creative-proteomics.com]
- 3. Targeting the methionine addiction of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Starved to death: Can dietary methionine combat cancer? [asbmb.org]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sherlock.whitman.edu [sherlock.whitman.edu]
- 7. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. probiologists.com [probiologists.com]
A Comparative Review of the Pharmacokinetic Profiles of Investigational MAT2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The enzyme methionine adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic target in oncology, particularly for cancers with methylthioadenosine phosphorylase (MTAP) deletion. This synthetic lethal interaction has spurred the development of several small molecule MAT2A inhibitors. A critical aspect of their development and potential clinical success lies in their pharmacokinetic (PK) profiles, which dictate their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the publicly available pharmacokinetic data for various MAT2A inhibitors currently in development.
Overview of MAT2A Inhibitors
The landscape of MAT2A inhibitors is rapidly evolving, with several candidates progressing through preclinical and clinical development. This comparison focuses on two prominent clinical-stage inhibitors, AG-270 and IDE397, for which pharmacokinetic data has been disclosed. Other preclinical candidates are also briefly discussed.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for key MAT2A inhibitors. It is important to note that direct comparison should be made with caution due to the different species and study designs (preclinical vs. clinical) from which the data are derived.
| Parameter | AG-270 | IDE397 | Other Preclinical Candidates |
| Development Phase | Phase 1[1][2][3] | Phase 2[4] | Preclinical |
| Species | Mouse, Rat, Monkey, Dog, Human[1][2] | Human[4][5][6] | Various (undisclosed) |
| Half-life (t1/2) | Mouse: 5.9 h Rat: 4.2 h Monkey: 4.8 h Dog: 21.3 h Human: 16.1 to 38.4 h[1][2] | Long-term tolerability reported among several patients treated with at least 6 cycles of the agent.[7] Specific t1/2 not yet publicly detailed. | A preclinical candidate from Insilico Medicine has shown good efficacy at low doses in animal models. A series of 3H-pyrido[1,2-c]pyrimidin-3-one derivatives exhibited a favorable pharmacokinetic profile in mice, rats, and dogs.[8] |
| Clearance (CL) | Data not publicly available | Data not publicly available | Data not publicly available |
| Volume of Distribution (Vd) | Data not publicly available | Data not publicly available | Data not publicly available |
| Oral Bioavailability (%F) | Orally active and bioavailable[1][9] | Orally administered[5][10] | A novel 3H-pyrido[1,2-c]pyrimidin-3-one derivative showed a bioavailability of 116% in mice.[11] |
| Maximum Concentration (Cmax) | Plasma concentrations increased in a dose-proportional manner up to 200 mg QD.[2] | Data from Phase 1 dose-escalation study is being evaluated.[10] | Data not publicly available |
| Key Observations | Well absorbed orally.[2] Excellent metabolic stability across species.[1] Low solubility required a spray-dried dispersion formulation for animal dosing.[9] | The first MAT2A inhibitor to show clinical activity and safety in patients with MTAP-deletion urothelial cancer and non–small cell lung cancer.[7] | Several preclinical candidates are reported to have favorable drug-like properties, including good solubility and permeability. |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of these investigational agents are often proprietary. However, based on standard practices in clinical trials and preclinical studies, the following methodologies are typically employed.
Preclinical Pharmacokinetic Studies (e.g., for AG-270 in animal models)
-
Animal Models: Studies are typically conducted in various species (e.g., mice, rats, dogs, monkeys) to assess inter-species differences in pharmacokinetics.[1]
-
Dosing: The compound is administered via different routes, commonly oral (PO) and intravenous (IV), to determine oral bioavailability. Doses may be single or multiple.
-
Sample Collection: Blood samples are collected at predetermined time points after dosing. Plasma is separated for analysis.
-
Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis (NCA) is typically used to calculate key PK parameters including Cmax, Tmax, AUC, t1/2, CL, and Vd.
Clinical Pharmacokinetic Studies (e.g., for AG-270 and IDE397 in humans)
-
Study Design: Phase 1 studies are designed as dose-escalation trials to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[2][10]
-
Patient Population: Patients with advanced solid tumors, often with MTAP deletion, are enrolled.[2][5]
-
Dosing Regimen: The drug is administered orally, typically once or twice daily in cycles.[2][10]
-
Pharmacokinetic Sampling: Intensive PK sampling is conducted after the first dose and at steady-state (e.g., after 2 weeks of treatment) to characterize the single-dose and multiple-dose PK profiles.[2] Blood samples are collected at multiple time points post-dose.
-
Bioanalysis and Data Analysis: Similar to preclinical studies, plasma drug concentrations are measured using validated bioanalytical methods, and PK parameters are calculated. Dose proportionality is also assessed.[2]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the MAT2A signaling pathway and a general workflow for evaluating the pharmacokinetics of a MAT2A inhibitor.
Caption: MAT2A signaling in MTAP-deleted cancer and the mechanism of MAT2A inhibitors.
Caption: A generalized workflow for preclinical and clinical pharmacokinetic evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Agios Presents Data from Single Agent Dose-Escalation Arm of Phase 1 Study of AG-270, a MAT2A Inhibitor, in Patients with MTAP-Deleted Tumors – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 4. ir.ideayabio.com [ir.ideayabio.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. cancer.uams.edu [cancer.uams.edu]
- 7. onclive.com [onclive.com]
- 8. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Fragments: Fragments in the clinic: AG-270 [practicalfragments.blogspot.com]
- 10. An Open Label, Phase 1, Treatment Study to Evaluate the Safety, Pharmacokinetics and Pharmacodynamics of IDE397 (MAT2A Inhibitor) In Adult Participants with Advanced Solid Tumors | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 11. researchgate.net [researchgate.net]
Independent Verification of Allosteric Binding Sites for MAT2A Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methodologies used to independently verify the allosteric binding site of methionine adenosyltransferase 2A (MAT2A) inhibitors. We present a comparative analysis of key MAT2A inhibitors with supporting experimental data, detailed protocols for pivotal validation techniques, and visual workflows to elucidate complex processes. While this guide focuses on well-characterized inhibitors such as PF-9366, AG-270, and SCR-7952 due to the wealth of publicly available data, the principles and methods described are directly applicable to the validation of novel inhibitors like Mat2A-IN-1.
Introduction to MAT2A and Allosteric Inhibition
Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions.[1] These reactions are fundamental to cellular processes, including epigenetic regulation, protein function, and metabolism. In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A for survival. This synthetic lethal relationship has positioned MAT2A as a promising therapeutic target.[2]
Allosteric inhibitors of MAT2A offer a compelling therapeutic strategy. Unlike orthosteric inhibitors that compete with the enzyme's natural substrates (ATP and methionine) at the active site, allosteric inhibitors bind to a distinct, remote site.[1][3] This binding event induces a conformational change in the enzyme that ultimately modulates its catalytic activity. The independent verification of this allosteric binding site is a cornerstone of the preclinical validation of any novel MAT2A inhibitor.
Comparative Analysis of Allosteric MAT2A Inhibitors
Several potent and selective allosteric inhibitors of MAT2A have been developed. Below is a summary of their key quantitative data, providing a basis for comparison.
| Inhibitor | MAT2A Enzymatic IC50 | Cellular SAM Production IC50 | Binding Affinity (Kd) | Verification Methods Cited |
| PF-9366 | 420 nM[4][5][6][7] | 225 nM (Huh-7 cells)[4][7], 1.2 µM (H520 cells)[4][5] | 170 nM[5][6] | X-ray Crystallography, HDX-MS[3] |
| AG-270 | 14 nM[8] | 20 nM (HCT116 MTAP-null cells)[8] | Not explicitly stated | Structure-guided design[9] |
| SCR-7952 | 18.7 nM[10][11] | 2 nM (HCT116 MTAP-/- cells)[12] | 0.56 nM[11] | Cryo-Electron Microscopy (Cryo-EM), Surface Plasmon Resonance (SPR)[11][13] |
| This compound | Potent inhibitor (specific IC50 not publicly detailed)[14] | Reduces proliferation of MTAP-deficient cancer cells[14] | Not publicly available | Patent data[14] |
Experimental Protocols for Allosteric Binding Site Verification
The definitive confirmation of an allosteric binding site requires a multi-pronged approach, often combining high-resolution structural biology techniques with biophysical methods that characterize the binding event and its functional consequences.
X-ray Crystallography
X-ray crystallography provides atomic-level detail of the inhibitor-protein interaction, offering unambiguous evidence of the binding site.
Methodology:
-
Protein Expression and Purification: Express recombinant human MAT2A in a suitable system (e.g., E. coli) and purify to homogeneity using affinity and size-exclusion chromatography.
-
Crystallization: Screen for crystallization conditions of apo-MAT2A or the MAT2A-inhibitor complex using vapor diffusion (hanging or sitting drop) methods. Co-crystallization, where the inhibitor is incubated with the protein before crystallization, is often the preferred method.[15]
-
Ligand Soaking (Alternative): If apo-MAT2A crystals are obtained, they can be soaked in a solution containing the inhibitor.[15]
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the structure by molecular replacement using a known MAT2A structure. Refine the model and build the inhibitor into the electron density map.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM, particularly single-particle analysis, has emerged as a powerful technique for determining the structures of challenging protein complexes without the need for crystallization.
Methodology:
-
Sample Preparation: Purify the MAT2A-inhibitor complex to high homogeneity.
-
Grid Preparation: Apply a small volume of the complex solution to an EM grid, blot away excess liquid, and rapidly plunge-freeze in liquid ethane to vitrify the sample.[16][17]
-
Data Collection: Screen the vitrified grids for optimal ice thickness and particle distribution. Collect a large dataset of particle images using a transmission electron microscope equipped with a direct electron detector.[18][19]
-
Image Processing: Perform motion correction on the raw movie frames. Pick individual particles and classify them into different 2D class averages.
-
3D Reconstruction: Generate an initial 3D model and refine it to high resolution using the 2D class averages. This will yield a 3D density map into which the atomic models of MAT2A and the inhibitor can be fitted.[20]
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS provides information on the conformational dynamics of a protein in solution and can map the inhibitor binding site by identifying regions of the protein that are protected from solvent exchange upon ligand binding.
Methodology:
-
Protein-Ligand Incubation: Prepare two samples: MAT2A alone and MAT2A pre-incubated with the inhibitor.
-
Deuterium Labeling: Dilute each sample in a D₂O-based buffer for various time points to allow for hydrogen-deuterium exchange on the protein backbone amide hydrogens.[21][22]
-
Quenching: Stop the exchange reaction by rapidly lowering the pH and temperature.[23]
-
Proteolysis: Digest the quenched protein into peptides using an acid-stable protease (e.g., pepsin).
-
LC-MS Analysis: Separate the peptides by ultra-performance liquid chromatography (UPLC) and analyze by mass spectrometry to measure the deuterium uptake for each peptide.[21]
-
Data Analysis: Compare the deuterium uptake profiles of MAT2A with and without the inhibitor. Peptides in the binding site will show reduced deuterium uptake in the presence of the inhibitor.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the kinetics and affinity of binding between a protein and a small molecule.
Methodology:
-
Chip Preparation: Immobilize purified MAT2A onto a sensor chip surface.[24][25]
-
Analyte Injection: Flow solutions of the inhibitor at various concentrations over the chip surface.[26]
-
Signal Detection: Measure the change in the refractive index at the surface, which is proportional to the mass of the inhibitor binding to the immobilized MAT2A.
-
Kinetic Analysis: Analyze the association and dissociation phases of the binding curves to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).[27]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation: Place the purified MAT2A protein in the sample cell and the inhibitor in the titration syringe.[28]
-
Titration: Inject small aliquots of the inhibitor into the protein solution while monitoring the heat change.[29][30][31]
-
Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine the thermodynamic parameters of the interaction.
Visualizing the Workflow and Pathway
To better illustrate the processes involved, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow for allosteric binding site verification and the MAT2A signaling pathway.
Caption: Experimental workflow for allosteric binding site verification.
References
- 1. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. researchgate.net [researchgate.net]
- 4. tribioscience.com [tribioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MAT2A Inhibitor for Cancer Research [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. SCR-7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S-adenosylmethionine-competitive or the methylthioadenosine-cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase-deleted tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inext-discovery.eu [inext-discovery.eu]
- 17. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 18. JEOL USA blog | What is Single Particle Analysis & How Does it Wo [jeolusa.com]
- 19. A Primer to Single-Particle Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MyScope [myscope.training]
- 21. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Mapping Protein-Ligand Interactions with Proteolytic Fragmentation, Hydrogen/Deuterium Exchange-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 25. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 26. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biocompare.com [biocompare.com]
- 29. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles | Malvern Panalytical [malvernpanalytical.com]
- 30. youtube.com [youtube.com]
- 31. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
A Comparative Guide to Novel MAT2A Inhibitors for Researchers
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a significant therapeutic target in oncology, particularly for cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. This guide provides a comparative analysis of Mat2A-IN-1 and other novel MAT2A inhibitors, focusing on their performance based on available experimental data. The information is tailored for researchers, scientists, and drug development professionals to aid in the evaluation and selection of these compounds for further investigation.
Mechanism of Action of MAT2A Inhibitors
MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell growth and proliferation.[1] In cancers with MTAP deletion, a condition found in approximately 15% of all cancers, tumor cells exhibit a heightened dependency on MAT2A.[2][3] Inhibition of MAT2A in these cells leads to a reduction in SAM levels, which in turn disrupts critical cellular processes, including protein methylation and DNA repair, ultimately leading to selective cancer cell death—a concept known as synthetic lethality.[4][5] Novel allosteric inhibitors of MAT2A have shown promise by binding to the interface of two MAT2A subunits, leading to potent and selective inhibition.[6][7]
Quantitative Comparison of Novel MAT2A Inhibitors
The following table summarizes the key in vitro potency and cellular activity data for this compound and other prominent novel MAT2A inhibitors.
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) - MTAP-/- | Cellular IC50 (nM) - MTAP+/+ | Mechanism of Action | Key Findings & References |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | MAT2A Inhibitor | Limited public data available. |
| AG-270 (Ivosidenib) | 14 | 20 (HCT116) | >1000 | Allosteric, noncompetitive | First-in-class oral inhibitor, demonstrated reduction in SAM levels and selective anti-proliferative activity in MTAP-null models.[2][6][8] |
| IDE397 | ~10 | 15 | >20000 | Potent and selective allosteric inhibitor | Shows significant anti-tumor activity in MTAP-deleted patient-derived xenograft models and has entered clinical trials.[9][10][11][12][13] |
| PF-9366 | 420 | 10,000 (Huh-7) | Not specified | Allosteric | Binds to the regulatory subunit MAT2B, which can lead to feedback upregulation of MAT2A.[5][14] |
| Compound 28 | 49 | 75 | >10000 | Potent MAT2A inhibitor | Demonstrates selectivity for MTAP-deficient cancer cells.[13][15] |
| FIDAS-5 | 2,100 | Data not specified | Data not specified | Competes with SAM for MAT2A binding | Orally active with anticancer activities.[16] |
Signaling Pathway and Experimental Workflows
MAT2A Signaling Pathway in MTAP-Deleted Cancers
The diagram below illustrates the central role of MAT2A in the methionine cycle and the synthetic lethal relationship with MTAP deletion. In normal cells, MTAP salvages methionine from MTA. In MTAP-deleted cancer cells, MTA accumulates and partially inhibits PRMT5. This makes the cells highly dependent on MAT2A for SAM production to maintain PRMT5 activity. Inhibition of MAT2A depletes SAM, further inhibiting PRMT5 and leading to cancer cell death.
Caption: MAT2A signaling in MTAP-deleted cancer.
Experimental Workflow: Biochemical MAT2A Inhibition Assay
This workflow outlines a typical colorimetric assay to determine the biochemical IC50 of a MAT2A inhibitor. The assay measures the amount of inorganic phosphate produced during the conversion of methionine and ATP to SAM.
Caption: Workflow for a biochemical MAT2A inhibition assay.
Experimental Workflow: Cellular Anti-Proliferation Assay
The following diagram details the steps to assess the anti-proliferative effect of a MAT2A inhibitor on cancer cell lines with and without MTAP deletion, allowing for the determination of cellular IC50 values and selectivity.
Caption: Workflow for a cellular anti-proliferation assay.
Experimental Protocols
Biochemical MAT2A Inhibition Assay
This protocol is a generalized procedure for determining the in vitro potency of MAT2A inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human MAT2A enzyme.
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, KCl)
-
Test Inhibitor (e.g., this compound) serially diluted in DMSO
-
Colorimetric phosphate detection reagent (e.g., PiColorLock™)
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing MAT2A enzyme, L-Methionine, and ATP in the assay buffer.
-
Dispense the test inhibitor at various concentrations into the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the enzymatic reaction by adding the MAT2A enzyme to the wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate produced using a colorimetric detection reagent according to the manufacturer's instructions.[17][18]
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Anti-Proliferation Assay
This protocol describes a method to evaluate the effect of MAT2A inhibitors on the growth of cancer cells.
Objective: To determine the cellular IC50 of test compounds in MTAP-deleted (MTAP-/-) and MTAP wild-type (MTAP+/+) cancer cell lines.
Materials:
-
MTAP-/- and isogenic MTAP+/+ cancer cell lines (e.g., HCT116)
-
Cell culture medium and supplements
-
Test Inhibitor (e.g., this compound) serially diluted in DMSO
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Seed the MTAP-/- and MTAP+/+ cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader to determine the number of viable cells.
-
Normalize the luminescence signal of the treated wells to the vehicle-treated control wells.
-
Plot the normalized cell viability against the logarithm of the inhibitor concentration and calculate the cellular IC50 value using non-linear regression analysis.
This guide provides a foundational comparison of novel MAT2A inhibitors based on currently available data. As more information on this compound and other emerging inhibitors becomes public, this guide can be updated to provide an even more comprehensive overview for the research community.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacr.org [aacr.org]
- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAT2A Inhibitor for Cancer Research [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. IDEAYA Announces Positive Interim Phase 2 Monotherapy Expansion Data for IDE397 a Potential First-in-Class MAT2A Inhibitor in MTAP-Deletion Urothelial and Lung Cancer [prnewswire.com]
- 10. onclive.com [onclive.com]
- 11. Facebook [cancer.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. probiologists.com [probiologists.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Mat2A-IN-1
Essential guidance for the safe and compliant disposal of the MAT2A inhibitor, Mat2A-IN-1, is critical for maintaining laboratory safety and environmental protection. This document provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal, ensuring alignment with standard laboratory safety protocols and regulatory requirements.
As a potent small molecule inhibitor, this compound and its associated waste require careful handling as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is paramount. The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) office.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not publicly available and are typically determined by local regulations, the following table summarizes the key hazard classifications and disposal considerations based on Safety Data Sheets (SDS) for similar small molecule inhibitors.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Chemical Waste | [1][2][3] |
| Primary Hazards | Acute toxicity (oral), Skin irritation, Serious eye irritation, Respiratory tract irritation. | [1][2] |
| Disposal Regulations | Must comply with local, state, and federal environmental regulations. | [1][2][3] |
| Sewer Disposal | Prohibited for hazardous chemical waste. | [4][5][6] |
| Container Rinsate | First rinse of an empty container should be collected as hazardous waste. | [7] |
Step-by-Step Disposal Protocol for this compound
The following is a detailed methodology for the proper disposal of this compound waste streams, including pure compound, contaminated labware, and solutions.
Waste Segregation
Proper segregation is the first and most critical step to ensure safe and compliant disposal.
-
Solid Waste:
-
Collect unused or expired pure this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated consumables such as pipette tips, tubes, and gloves should be placed in a designated, sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., from cell culture media or in solvents like DMSO) must be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. For instance, halogenated and non-halogenated solvent wastes are often collected separately.[8]
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[9]
-
Container Labeling
All waste containers must be accurately and clearly labeled.
-
Use a "Hazardous Waste" label as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "this compound" and any solvents present.
-
The approximate concentrations and volumes.
-
The date the waste was first added.
-
The primary hazard(s) (e.g., "Toxic").
-
Storage of Waste
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[4]
-
Ensure containers are kept tightly closed except when adding waste.[4][5]
-
Use secondary containment, such as a chemical-resistant tray or tub, to prevent spills from reaching drains or the environment.[8]
-
Store incompatible waste types separately to prevent accidental reactions.[4]
Requesting Waste Pickup
-
Once a waste container is full or has been in storage for the maximum allowable time (often 6-12 months, check with your EHS), arrange for its collection by your institution's hazardous waste management service.[9]
-
Do not overfill containers; typically, leave at least 10% headspace to allow for expansion.
Decontamination of Empty Containers
-
A container that held this compound is not considered "empty" until it has been properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent. The first rinsate must be collected and disposed of as hazardous liquid waste.[7] Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your institution's EHS.
-
After triple-rinsing, deface or remove the original label and dispose of the container as non-hazardous waste, or as directed by your EHS.[5]
Experimental Workflow and Signaling Pathway Diagrams
To further clarify the procedural and biological context of working with this compound, the following diagrams have been generated.
Caption: Disposal workflow for this compound from use to collection.
Caption: MAT2A's role in the methionine cycle and as a cancer drug target.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
